molecular formula C12H16ClN3O3 B1387071 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride CAS No. 1158368-56-9

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Cat. No.: B1387071
CAS No.: 1158368-56-9
M. Wt: 285.73 g/mol
InChI Key: GGMUXGLGLWFEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18;/h1-4,10H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMUXGLGLWFEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing a robust pathway for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride. The synthesis of this molecule is a critical step in the development of various pharmacologically active agents. This document provides a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and is grounded in authoritative scientific references.

Introduction and Strategic Overview

This compound is a key intermediate in medicinal chemistry, often utilized in the synthesis of more complex molecules with therapeutic potential. Its structure, featuring a piperidine core, a nitrobenzoyl moiety, and a primary amine, offers multiple points for further chemical modification.

The synthetic strategy outlined herein is a multi-step process designed for efficiency, high yield, and purity of the final product. The core of this pathway involves the protection of the more reactive primary amine, followed by the acylation of the piperidine nitrogen, and concluding with deprotection and salt formation. This approach ensures regioselectivity and minimizes the formation of unwanted byproducts.

The Synthetic Pathway: A Logical Progression

The synthesis is logically divided into three main stages:

  • Step 1: Protection of 4-Aminopiperidine. To selectively acylate the piperidine nitrogen, the primary amino group at the 4-position must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent reaction and its facile removal under acidic conditions.

  • Step 2: Acylation with 4-Nitrobenzoyl Chloride. The protected piperidine intermediate is then reacted with 4-nitrobenzoyl chloride. This reaction forms the desired amide bond at the piperidine nitrogen. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Step 3: Deprotection and Hydrochloride Salt Formation. The final step involves the removal of the Boc protecting group using a strong acid, typically hydrochloric acid. This not only deprotects the primary amine but also concurrently forms the hydrochloride salt of both the primary amine and the piperidine nitrogen, resulting in the desired final product.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection & Salt Formation 4-Aminopiperidine 4-Aminopiperidine Protected_Intermediate tert-butyl (piperidin-4-yl)carbamate 4-Aminopiperidine->Protected_Intermediate DCM, TEA Boc_Anhydride Boc Anhydride Boc_Anhydride->Protected_Intermediate Protected_Intermediate_ref Protected Intermediate 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Acylated_Product tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate 4-Nitrobenzoyl_Chloride->Acylated_Product Acylated_Product_ref Acylated Product Protected_Intermediate_ref->Acylated_Product DCM, TEA HCl HCl in Dioxane Final_Product 1-(4-Nitrobenzoyl)piperidin-4-amine dihydrochloride HCl->Final_Product Acylated_Product_ref->Final_Product

Figure 1: The synthetic pathway for this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/SolventFormulaPuritySupplier
4-AminopiperidineC₅H₁₂N₂≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅≥97%Sigma-Aldrich
4-Nitrobenzoyl chlorideC₇H₄ClNO₃≥98%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂AnhydrousSigma-Aldrich
Hydrochloric acid (4M in 1,4-Dioxane)HCl4.0 MSigma-Aldrich
Diethyl ether(C₂H₅)₂OAnhydrousSigma-Aldrich
Step-by-Step Synthesis
  • Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Protecting Group: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 30 minutes. The use of a Boc protecting group is a common strategy in multi-step synthesis to mask a reactive amine functionality.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of NH₄Cl.[2] Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (piperidin-4-yl)carbamate as a white solid.

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/g of intermediate) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Acylation: Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. The acylation of secondary amines, such as the piperidine nitrogen, is a well-established method for the formation of amides.[1]

  • Reaction and Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Deprotection and Salt Formation: Dissolve the crude product from Step 2 in a minimal amount of DCM and add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C. The use of acidic conditions is a standard procedure for the removal of the Boc protecting group.[1]

  • Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours, during which a precipitate will form. The formation of a hydrochloride salt is a common method to obtain a stable, solid form of an amine.[3][4]

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-nitrobenzoyl)piperidin-4-amine dihydrochloride as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is generally considered acceptable for subsequent applications.[3]

Safety Considerations

  • 4-Nitrobenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of this compound. The strategic use of a protecting group ensures high regioselectivity in the acylation step, leading to a high-purity final product. This in-depth guide, with its emphasis on the rationale behind the experimental choices and adherence to established chemical principles, is intended to be a valuable resource for scientists engaged in pharmaceutical research and development.

References

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents.
  • CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents.
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel API

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is paved with critical data. Among the most fundamental of these are the physicochemical properties that govern its behavior in biological systems. This technical guide is dedicated to one such crucial parameter: the aqueous and solvent solubility of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride.

It is important to note that, as of the time of this writing, specific, publicly available solubility data for this compound is limited. Therefore, this document moves beyond a simple data sheet. It is structured as a comprehensive, in-depth guide for the research scientist and drug development professional. Herein, we provide not just the "what," but the "how" and the "why"—a complete framework for elucidating the solubility profile of this molecule, grounded in established scientific principles and regulatory expectations.

This guide will equip you with the theoretical understanding and practical, field-proven protocols necessary to generate robust, reproducible, and meaningful solubility data for this compound, thereby enabling informed decisions in lead optimization, formulation development, and preclinical assessment.

Molecular Profile and the Significance of Solubility

1.1 Structural Features of this compound

This compound is a molecule of interest that incorporates several key functional groups, each contributing to its overall physicochemical profile:

  • Piperidine Ring: A saturated heterocyclic amine that is a common scaffold in medicinal chemistry. The secondary amine within the ring is basic and, in this hydrochloride salt form, protonated.

  • Primary Amine (at position 4): A basic functional group that will be protonated at physiological pH, significantly influencing aqueous solubility.

  • Nitrobenzoyl Group: An aromatic amide linkage. The nitro group is strongly electron-withdrawing and polar, which can impact both solubility and metabolic stability.[1][2] The amide bond itself can participate in hydrogen bonding.[3]

  • Hydrochloride Salt: The formation of a hydrochloride salt with the basic piperidine nitrogen and/or the 4-amino group is a common strategy to enhance the aqueous solubility and stability of amine-containing drug candidates.

Understanding these structural components allows us to predict and interpret the solubility behavior of the molecule, particularly its dependence on pH.

1.2 Why Solubility is a Critical Parameter in Drug Development

A compound's solubility is a cornerstone of its "developability." Insufficient solubility can lead to a cascade of challenges throughout the development pipeline:

  • Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility can be a major limiting factor for oral bioavailability.

  • Inconsistent In Vitro Assay Results: Precipitation of the compound in in vitro biological assays can lead to erroneous and misleading data, complicating the interpretation of structure-activity relationships (SAR).

  • Formulation and Delivery Challenges: Developing a suitable dosage form for a poorly soluble compound can be complex and costly, often requiring advanced formulation strategies.

  • Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA, guided by frameworks like the International Council for Harmonisation (ICH), require thorough solubility characterization as part of the Biopharmaceutics Classification System (BCS).[4][5][6]

Therefore, a comprehensive understanding of the solubility of this compound is not merely an academic exercise but a critical step in assessing its potential as a therapeutic agent.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is governed by a complex interplay of its intrinsic properties and the external environment.

2.1 The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a molecule with basic amine functionalities, its solubility in aqueous media is highly dependent on the pH of the solution. The relationship between pH, the compound's pKa (the pH at which 50% of the compound is in its ionized form), and the ratio of the ionized to non-ionized forms is described by the Henderson-Hasselbalch equation.

For a basic compound like this, the protonated (ionized) form is generally much more soluble in water than the neutral (free base) form. Therefore, at pH values below its pKa, the compound will exist predominantly in its more soluble, protonated state. As the pH increases above the pKa, the proportion of the less soluble free base increases, which can lead to a significant decrease in solubility.

2.2 Impact of Molecular Structure on Solubility

  • Amide Group: The amide linkage can act as both a hydrogen bond donor (from the N-H of the primary amine) and acceptor (at the carbonyl oxygen and the nitrogen of the amide).[3][7] This contributes favorably to its interaction with polar solvents.

  • Nitro Group: The nitro group is highly polar and can participate in dipole-dipole interactions, which can enhance solubility in polar solvents.[1][2] However, the bulky and hydrophobic nature of the benzoylpiperidine scaffold can counteract this effect.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) describes the distribution of the neutral form of the compound between an organic phase (like octanol) and an aqueous phase. The distribution coefficient (LogD) is the pH-dependent equivalent, accounting for all ionic species. A higher LogP/LogD value generally correlates with lower aqueous solubility. For ionizable compounds, LogD is the more relevant descriptor of lipophilicity at a given pH.[8]

Experimental Determination of Solubility: Protocols and Best Practices

Given the absence of published data, the following section provides detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of this compound.

3.1 Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly employed in drug discovery:

  • Kinetic Solubility: This is a high-throughput method typically used in early discovery to assess the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer. It reflects the solubility of the amorphous, or least stable, solid form.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is a lower-throughput but more definitive measurement, essential for later-stage development and regulatory filings.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and is amenable to automation.

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, clear for analysis)

  • Automated liquid handler (optional, but recommended for precision)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well analysis plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy and compared to a calibration curve.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Causality and Self-Validation:

  • The use of a high starting concentration in DMSO ensures that the compound is fully solvated before being introduced to the aqueous environment.

  • Keeping the final DMSO concentration low (typically ≤1%) minimizes its co-solvent effect on solubility.

  • Including a set of standards with known solubility allows for the validation of each experimental run.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dil Serial Dilution in DMSO (96-well plate) stock->serial_dil add_buffer Add DMSO dilutions to Aqueous Buffer (pH 7.4) serial_dil->add_buffer incubate Incubate with Shaking (e.g., 2 hours) add_buffer->incubate detect Detect Precipitation (Nephelometry or UV-Vis) incubate->detect analyze Determine Highest Soluble Concentration detect->analyze

Caption: Workflow for the high-throughput kinetic solubility assay.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the "gold standard." It is essential for obtaining data for regulatory submissions.

Objective: To determine the equilibrium concentration of a saturated solution of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Aqueous buffers:

    • 0.1 M HCl (pH ~1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (37 ± 1 °C, per ICH guidelines)[4][5]

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

  • Addition of Excess Solid: Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the selected aqueous buffer. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to 37 °C. Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • pH Measurement: Measure the pH of the remaining saturated solution to confirm the final pH at which solubility was determined.

Causality and Self-Validation:

  • The use of excess solid ensures that the solution is truly saturated, a fundamental requirement for determining thermodynamic solubility.

  • Extended equilibration time (24-48 hours) with agitation allows the system to reach a true equilibrium between the solid and solution phases.

  • Filtration is a critical step to remove undissolved particles that would otherwise lead to an overestimation of solubility.

  • The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure reliable quantification. A review of analytical methods for piperidine derivatives suggests that HPLC-UV is a suitable technique.[10][11]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Aqueous Buffer shake Shake at 37°C (24-48 hours) add_solid->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant (0.22 µm filter) settle->filter dilute Dilute Filtrate filter->dilute quantify Quantify by HPLC-UV or LC-MS dilute->quantify result result quantify->result Equilibrium Solubility (mg/mL or µM)

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties of 1-(4-Nitrobenzoyl)piperidin-4-amine

PropertyPredicted ValueSignificance
pKa (most basic)~8.5 - 9.5Indicates the pH range where solubility will change significantly.
cLogP~1.5 - 2.5Suggests moderate lipophilicity of the neutral form.
Molecular Weight~285.7 g/mol (HCl salt)Influences the molar concentration for a given mass.

(Note: These are estimated values based on the chemical structure and may vary from experimentally determined values.)

Table 2: Experimentally Determined Solubility of this compound

Solvent/Buffer SystempH (final)Temperature (°C)Solubility (mg/mL)Solubility (µM)Method
0.1 M HCl37Thermodynamic
Acetate Buffer4.537Thermodynamic
Phosphate Buffer6.837Thermodynamic
PBS7.425Kinetic
Water25Thermodynamic
EthanolN/A25Thermodynamic
Propylene GlycolN/A25Thermodynamic

This structured presentation allows for a clear understanding of the compound's solubility profile under various conditions, which is essential for guiding formulation development.

Conclusion: A Pathway to Comprehensive Understanding

While specific solubility data for this compound is not yet in the public domain, this guide provides a robust framework for its determination. By implementing the detailed protocols for kinetic and thermodynamic solubility, researchers can generate the high-quality, reliable data necessary to advance this compound through the drug development pipeline. A thorough understanding of its pH-dependent solubility, in particular, will be paramount for developing an effective and bioavailable drug product. The methodologies and principles outlined herein are grounded in extensive experience and align with global regulatory expectations, ensuring that the data generated will be both scientifically sound and fit for purpose.

References

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2021). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-4-(4-fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • YouTube. (2023). What Is A Nitro Functional Group? - Chemistry For Everyone. Retrieved from [Link]

  • Bekturov Institute of Chemical Sciences. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Retrieved from [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • PubMed Central. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • PubChem. (n.d.). 4-Piperidone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Biological Activity of Piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The piperidin-4-amine (4-aminopiperidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore across diverse therapeutic landscapes. Its structural rigidity, combined with the ability to functionalize both the secondary amine (N1) and the primary/secondary exocyclic amine (C4-N), allows for precise tuning of physicochemical properties and target affinity.

This guide analyzes the biological activity of piperidin-4-amine derivatives, focusing on three primary domains: Antimicrobial/Antifungal efficacy , Kinase Inhibition , and GPCR Modulation . It provides actionable synthetic workflows, validated assay protocols, and structural insights to accelerate hit-to-lead optimization.

Structural Pharmacophore & SAR Logic

The 4-aminopiperidine core offers unique advantages in drug design:

  • Basicity (pKa ~9-10): The piperidine nitrogen often serves as a key interaction point (salt bridge) with aspartate or glutamate residues in receptor binding pockets (e.g., GPCRs).

  • Vectorial Functionalization: The C4-amino group allows for the introduction of diverse "warheads" or lipophilic tails orthogonal to the N1-substituent, enabling bivalent ligand design.

  • Conformational Control: The chair conformation of the piperidine ring provides a defined spatial arrangement, reducing the entropic penalty upon binding compared to flexible linear amines.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core functionalization strategies for the 4-aminopiperidine scaffold.

SAR_Map Core Piperidin-4-amine (Core Scaffold) N1_Sub N1-Substitution (Lipophilicity/Bioavailability) Core->N1_Sub  N1 Position C4_Sub C4-Amino Functionalization (Target Specificity) Core->C4_Sub  C4 Position N1_Ex1 Benzyl/Arylalkyl groups (GPCR/Antifungal potency) N1_Sub->N1_Ex1 N1_Ex2 Heterocycles (Pyrimidines) (Kinase Hinge Binding) N1_Sub->N1_Ex2 C4_Ex1 Amides/Ureas (H-bond Donors/Acceptors) C4_Sub->C4_Ex1 C4_Ex2 Lipophilic Tails (C12+) (Ergosterol Synthesis Inhibition) C4_Sub->C4_Ex2

Figure 1: Strategic derivatization points on the piperidin-4-amine scaffold for tuning biological activity.

Therapeutic Applications & Mechanistic Insights[1][2][3][4]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Recent studies highlight N-substituted 4-aminopiperidines as potent inhibitors of the ergosterol biosynthetic pathway in fungi (Candida and Aspergillus spp.).

  • Mechanism: These derivatives act as dual or selective inhibitors of sterol C14-reductase and sterol C8-isomerase .[1] The inhibition leads to the accumulation of toxic aberrant sterols, destabilizing the fungal cell membrane.

  • Key SAR Finding: A lipophilic N-dodecyl chain or bulky N-benzyl group combined with a specific C4-amino substitution pattern correlates with high potency (MIC < 2 µg/mL).

Kinase Inhibition: Akt and p38 MAP Kinase

The scaffold is integral to ATP-competitive inhibitors.

  • Akt (Protein Kinase B): 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have demonstrated nanomolar inhibition of Akt.[2] The piperidine amine often forms hydrogen bonds with the hinge region or ribose-binding pocket residues.

  • p38 MAPK: 4-aminopiperidine-substituted naphthyridinones inhibit p38 MAPK activity and TNF-α release, crucial for anti-inflammatory efficacy.

GPCR Modulation: GPR55 and Opioid Receptors
  • GPR55 Antagonists: Piperidine-substituted 1,3,4-oxadiazol-2-ones serve as antagonists for GPR55, a receptor involved in neuropathic pain and oncology.

  • Opioid Receptors: While the scaffold is famous for mu-opioid receptor (MOR) agonism (e.g., fentanyl), structural modifications—such as adding bulky aryl groups or altering the linker length—can shift activity towards antagonism or modulation of Sigma-1 receptors.

Experimental Protocols

Synthesis: Reductive Amination Workflow

This protocol describes the reliable synthesis of N-substituted piperidin-4-amine derivatives, a critical first step in library generation.

Reagents: N-substituted-4-piperidone, Primary/Secondary Amine, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid (AcOH).

Protocol:

  • Imine Formation: Dissolve N-substituted-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM (0.1 M concentration). Add catalytic AcOH (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity towards imines in the presence of ketones.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, MeOH/DCM gradient with 1% NH4OH) or recrystallization as the HCl salt.

Bioassay: Fungal MIC Determination (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Protocol:

  • Inoculum Prep: Suspend C. albicans colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 x 10^6 CFU/mL). Dilute 1:100 in RPMI 1640 medium.

  • Plate Setup: Dispense 100 µL of RPMI 1640 into all wells of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO, final <1%) to Column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted fungal suspension to each well.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: MIC is defined as the lowest concentration showing 100% inhibition of visible growth compared to growth control wells.

Data Presentation: Comparative Potency

The following table summarizes the biological activity of key piperidin-4-amine derivatives across different targets, illustrating the scaffold's versatility.

Derivative ClassTargetKey Substituents (R-Groups)Activity MetricReference
Antifungal Ergosterol BiosynthesisN-benzyl (N1); N-dodecyl (C4)MIC: 1.4 µg/mL (Y. lipolytica)[1]
Kinase Inhibitor Akt (PKB)Pyrrolo[2,3-d]pyrimidine (N1)IC50: < 10 nM[2]
GPCR Ligand GPR551,3,4-oxadiazol-2-one linkerIC50: ~200 nM (Antagonist)[3]
Antimicrobial S. aureusAdamantane-carboxylate (N1)MIC: Comparable to Ampicillin[4]
Visualization: Mechanism of Action (Antifungal)

This diagram details the pathway inhibition in fungal cells by specific piperidine derivatives.

MOA_Antifungal Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Inter1 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->Inter1 C14_Red Sterol C14-Reductase (ERG24) C14_Red->Inter1 Catalyzes C8_Iso Sterol C8-Isomerase (ERG2) Inter2 Fecosterol C8_Iso->Inter2 Catalyzes Inter1->Inter2 Blocked by Drug Ergosterol Ergosterol (Membrane Integrity) Inter2->Ergosterol Blocked by Drug Drug N-Substituted Piperidin-4-amine Drug->C14_Red Inhibits Drug->C8_Iso Inhibits

Figure 2: Dual inhibition of ergosterol biosynthesis by piperidin-4-amine derivatives, leading to membrane failure.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2020. Link

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 2010.[2] Link

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 2022. Link

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 2023.[3] Link

Sources

The Renaissance of Nitroaromatics: From Toxicophore to Targeted Therapeutic

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the complex role of nitroaromatic compounds in modern medicinal chemistry, moving beyond their historical stigma as "structural alerts" to their application as sophisticated, targeted pharmacophores.[1]

Executive Summary & Strategic Positioning

Historically, the nitro group (


) was frequently flagged by medicinal chemists as a "toxicophore" due to associations with mutagenicity (Ames positive) and hepatotoxicity. However, a "blanket ban" on nitroaromatics is scientifically myopic. When engineered with precision, the nitro group offers unique electronic properties (

) and metabolic triggers that cannot be easily mimicked by bioisosteres.

The Paradigm Shift:

  • Old View: Nitro groups = metabolic liability + DNA alkylation.

  • Modern View: Nitro groups = Hypoxia-Activated Prodrugs (HAPs), specific enzyme inhibitors (COMT), and suicide substrates for anaerobic pathogens (TB, anaerobes).

Physicochemical & Electronic Architecture

The nitro group is a singular entity in structure-activity relationship (SAR) studies due to its potent electron-withdrawing nature and specific geometry.

Electronic Impact

The nitro group acts as a strong


-electron acceptor. This property is utilized to:
  • Modulate pKa: Lower the pKa of neighboring phenols (e.g., Tolcapone, Entacapone), ensuring ionization at physiological pH for target binding.

  • Induce Dipoles: The large dipole moment (~3.8 D) can establish strong electrostatic interactions with protein binding pockets.

ParameterValueMedicinal Chemistry Implication
Hammett Constant (

)
+0.78Strong electron-withdrawing; deactivates aromatic rings toward oxidation.[2]
Hammett Constant (

)
+0.71Significant inductive effect even at the meta position.
Swain-Lupton Field (

)
0.65High field effect, influencing distal ionization centers.
Redox Potential (

)
-300 to -500 mVTunable range for hypoxia selectivity (critical for HAPs).

Mechanisms of Action: The Reductive Cascade

The utility—and toxicity—of nitroaromatics hinges on their reduction.[3][4] Understanding the enzymology distinguishing Type I and Type II nitroreductases is the key to designing safe drugs.

The Futile Cycle (Safety Valve)

In mammalian cells under normoxic conditions (high


), Type II nitroreductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group by one electron to a nitro radical anion .
  • Mechanism: The radical anion reacts rapidly with molecular oxygen (

    
    ) to regenerate the parent nitro compound and superoxide (
    
    
    
    ).[5]
  • Result: The drug remains intact; the toxic reductive cascade is aborted.

The Hypoxic Trigger (Efficacy)

In hypoxic environments (solid tumor cores, anaerobic bacteria), ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 is absent. The "futile cycle" breaks. The nitro radical anion undergoes further reduction to the nitroso , hydroxylamine , and finally the amine  species.
  • Therapeutic Outcome: The hydroxylamine/amine species are often potent DNA alkylators (cytotoxicity) or release a payload (prodrug activation).

Visualization: The Reductive Branching Pathway

NitroReduction Nitro Nitroaromatic (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical 1e- Reduction (Type II NTR) Radical->Nitro O2 -> Superoxide (Normoxic Futile Cycle) Nitroso Nitroso (R-NO) Radical->Nitroso Hypoxia (Further Reduction) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA DNA Adducts (Cytotoxicity) Nitroso->DNA Covalent Binding Amine Amine (R-NH2) Hydroxyl->Amine 2e- Reduction Hydroxyl->DNA Covalent Binding

Caption: The "Futile Cycle" (dashed red line) protects aerobic tissues, while hypoxia drives the cascade toward cytotoxic DNA-binding species.

Therapeutic Case Studies

Anti-Infectives: Pretomanid & Delamanid

These drugs revolutionized the treatment of MDR-TB. They are "suicide substrates" activated only by the pathogen.

  • Target: Mycobacterium tuberculosis.[6][7][8][9]

  • Enzyme: Deazaflavin-dependent nitroreductase (Ddn).[6][7][10]

  • Mechanism: Ddn reduces the nitroimidazole core.[9] This releases reactive nitrogen species (NO) which acts as a respiratory poison and inhibits mycolic acid synthesis (cell wall).[7]

  • Selectivity: Human mitochondria lack the specific Ddn analogue required for this activation, granting a high therapeutic index.

Oncology: Evofosfamide (TH-302)

A classic Hypoxia-Activated Prodrug (HAP).

  • Structure: A 2-nitroimidazole trigger linked to a bromo-isophosphoramide mustard (DNA alkylator).[2]

  • Logic: The 2-nitroimidazole has a specific redox potential (

    
     mV) that prevents activation in healthy, oxygenated tissues but triggers fragmentation in the hypoxic core of solid tumors.
    
Visualization: Pretomanid Activation Mechanism

PretomanidMOA Pretomanid Pretomanid (Prodrug) Intermediate Unstable Nitro Intermediate Pretomanid->Intermediate Activation by Ddn (Cofactor F420) Ddn Enzyme: Ddn (M. tuberculosis specific) NO Nitric Oxide (NO) Release Intermediate->NO CellWall Inhibition of Mycolic Acid Synthesis Intermediate->CellWall Resp Respiratory Poisoning (ATP Depletion) NO->Resp

Caption: Pretomanid acts as a "Trojan Horse," activated solely by the bacterial Ddn enzyme to release toxic NO and inhibit cell wall repair.

Experimental Protocol: Differential Reductive Stability Assay

To validate a nitro compound as a safe therapeutic or a HAP, one must prove it is stable in normoxia but reactive in hypoxia.

Objective: Determine the stability of a nitroaromatic candidate in liver microsomes under varying oxygen tensions.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compound (10 mM DMSO stock).

  • Nitrogen gas (

    
    ) and Air.[2]
    
  • Sealed reaction vials with septa.

Protocol:

  • Preparation: Prepare two sets of microsomal incubations (1 mg/mL protein) in phosphate buffer (pH 7.4).

  • Gas Purging:

    • Set A (Normoxic): Leave open to air or bubble with 20%

      
      .
      
    • Set B (Hypoxic): Bubble buffer with

      
       gas for 15 minutes before adding protein/substrate. Seal vials immediately.
      
  • Incubation: Add Test Compound (final conc. 1

    
    M) and NADPH. Incubate at 37°C.
    
  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate

    
     for both conditions.
    

Interpretation:

  • Safe Drug (Non-HAP):

    
    . (Stable in both, or metabolized by non-nitroreductase pathways).
    
  • HAP Candidate:

    
    . (Rapid consumption only under hypoxia).
    
  • Toxic Liability: Rapid consumption in both conditions suggests Type I nitroreductase activity or low redox potential, leading to potential aerobic toxicity.

Safety & Toxicology: The "Ames" Nuance

A positive Ames test (bacterial reverse mutation assay) is common for nitro compounds because Salmonella strains possess high levels of nitroreductases.

  • Strategy: To de-risk a lead, run the Ames test in nitroreductase-deficient strains (TA98NR, TA100NR) .

  • Logic: If mutagenicity disappears in NR-deficient strains, the toxicity is bacteria-specific (like Pretomanid) and may not translate to mammalian genotoxicity, provided the mammalian "futile cycle" is robust.

References

  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019).[11] Nitro-Group-Containing Drugs.[1][2][12][6][7][8][13][14][15][16][17] Journal of Medicinal Chemistry, 62(6), 2851–2893.[11] Link[11]

  • Patterson, A. V., & Smaill, J. B. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia, 2(1), 234-257. Link

  • TB Alliance. (2019).[16] Pretomanid: Mechanism of Action and Clinical Application. New TB Drugs. Link

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals.[2][16][18][19] Link

  • Parales, R. E., et al. (2024). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the regioselective synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride starting from piperidin-4-amine .

Executive Summary & Strategic Analysis

The synthesis of 1-(4-nitrobenzoyl)piperidin-4-amine presents a classic chemoselectivity challenge: distinguishing between the secondary amine (N1, ring nitrogen) and the primary amine (N4, exocyclic nitrogen) of the piperidin-4-amine scaffold.[1]

The Nucleophilicity Paradox: While primary amines are generally less sterically hindered, secondary alicyclic amines (like piperidine) are typically more basic and nucleophilic due to the inductive effect of the alkyl ring and electronic stabilization .

  • N1 (Secondary): Higher nucleophilicity (

    
    ), favors acylation.[1]
    
  • N4 (Primary): Lower nucleophilicity, but still reactive enough to cause di-acylation byproducts.[1]

Scientific Strategy: To avoid the multi-step "Protection-Deprotection" route (which involves protecting N4, acylating N1, then deprotecting N4), this protocol utilizes a Direct Kinetic Control Strategy . By exploiting the nucleophilic differential between N1 and N4 at controlled low temperatures, we can selectively acylate N1. The protocol incorporates a Self-Validating Acid/Base Purification System that chemically separates the desired product from unreacted starting material and di-acylated impurities based on their distinct pKa profiles.[1]

Reaction Logic & Workflow (Graphviz)

The following diagram illustrates the reaction pathway and the "Self-Validating" purification logic designed to isolate the target mono-acyl species.

G Start Piperidin-4-amine (4-AP) (2 Nucleophilic Sites) Reaction Nucleophilic Attack Start->Reaction Reagent 4-Nitrobenzoyl Chloride (1.0 eq, Slow Addition) Reagent->Reaction Conditions DCM, Et3N, -10°C Kinetic Control Conditions->Reaction Prod_Major Target: N1-Acyl Product (1 Basic Amine, pKa ~10) Reaction->Prod_Major Major (N1 > N4) Prod_Minor Impurity: Di-Acyl (0 Basic Amines) Reaction->Prod_Minor Minor SM_Left Unreacted 4-AP (2 Basic Amines) Reaction->SM_Left Acid_Wash Acid Wash (pH 2) Partitioning Prod_Major->Acid_Wash Prod_Minor->Acid_Wash SM_Left->Acid_Wash Org_Layer Organic Layer Contains: Di-Acyl Impurity Acid_Wash->Org_Layer Neutral Species Aq_Layer Aqueous Layer Contains: Target + SM (Protonated) Acid_Wash->Aq_Layer Cationic Species Base_Step Basify to pH 12 Extraction with DCM Aq_Layer->Base_Step Final_Org Organic Extract Contains: Target (Free Base) Base_Step->Final_Org Lipophilic Amine Final_Aq Aqueous Waste Contains: Polar SM Base_Step->Final_Aq Highly Polar Diamine Salt_Form HCl Salt Formation Precipitation Final_Org->Salt_Form

Caption: Kinetic control strategy favoring N1-acylation followed by pKa-dependent fractionation to remove non-basic (di-acyl) and highly polar (diamine) impurities.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Piperidin-4-amine 100.161.298%Nucleophile (SM)
4-Nitrobenzoyl chloride 185.561.098%Electrophile
Triethylamine (Et3N) 101.191.599%Acid Scavenger
Dichloromethane (DCM) -SolventAnhyd.[1]Reaction Medium
HCl in Dioxane/Ether -Excess4MSalt Formation
Step-by-Step Methodology

Step 1: Preparation of Nucleophile Solution

  • In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve piperidin-4-amine (1.2 eq) in anhydrous DCM (10 mL/g).

    • Expert Note: Using a slight excess (1.2 eq) of the diamine ensures that the acyl chloride is fully consumed, preventing purification issues later.

  • Add Triethylamine (1.5 eq) to the solution.

  • Cool the mixture to -10°C using an ice/salt bath.

    • Causality: Low temperature increases the selectivity for the more nucleophilic N1 (secondary) amine over the N4 (primary) amine by increasing the energy barrier difference for the two competing transition states .

Step 2: Controlled Acylation (Kinetic Control)

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (5 mL/g).

  • Add the acyl chloride solution dropwise to the amine solution over 30–60 minutes.

    • Critical Control: Rapid addition creates localized high concentrations of electrophile, leading to "hot spots" that promote non-selective di-acylation.[1] Slow addition maintains the electrophile as the limiting reagent.

  • Allow the reaction to stir at -10°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Monitor: Check reaction progress via TLC (System: 10% MeOH in DCM with 1% NH4OH). The product will appear as a new spot (Rf ~0.4), distinct from the polar SM (baseline) and non-polar di-acyl impurity (Rf ~0.9).

Step 3: Self-Validating Workup (Acid/Base Fractionation) [1]

  • Acid Wash (Removal of Di-acyl Impurity):

    • Transfer reaction mixture to a separatory funnel.

    • Wash with 0.5 M HCl (2 x 50 mL).[1]

    • Mechanism:[2][3][4][5] The target product (mono-amine) and unreacted SM (diamine) become protonated and move to the aqueous layer. The di-acylated byproduct (amide/amide, no basic nitrogen) remains neutral and stays in the DCM layer.

    • Discard the organic layer.

  • Base Extraction (Isolation of Target):

    • Take the acidic aqueous layer and cool it in an ice bath.

    • Basify carefully to pH 12-13 using 4M NaOH solution.[1]

    • Extract the turbid aqueous mixture with DCM (3 x 50 mL).

    • Mechanism:[2][3][4][5] At pH 12, the target amine is deprotonated and becomes lipophilic, extracting into DCM. The unreacted piperidin-4-amine is highly polar and water-soluble (logP < 0), largely remaining in the aqueous phase .[1]

  • Drying & Concentration:

    • Combine DCM extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude free base as a yellow solid.

Step 4: Salt Formation (Final Purification)

  • Dissolve the crude free base in a minimum amount of Ethanol or Methanol.

  • Add 4M HCl in Dioxane (or Ether) dropwise with stirring until pH ~2.

  • A precipitate should form immediately.[1] Stir for 30 minutes at 0°C.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Result: this compound.[1]

Analytical Specifications

TestExpected ResultNotes
Appearance Pale yellow to off-white solidNitro compounds are often yellow.[1]
1H NMR (DMSO-d6) δ 8.3 (d, 2H), 7.7 (d, 2H) (Ar-H)δ 8.1 (br s, 3H) (NH3+)δ 4.5-3.0 (m, 4H) (Piperidine Ring N-H)δ 3.2 (m, 1H) (CH-NH3+)Diagnostic: Aromatic AB system for p-nitrobenzoyl.[1] Broad ammonium peak confirms salt.[1]
MS (ESI+) [M+H]+ = 250.1 Free base mass.[1]
Purity (HPLC) >98%Single peak.[1]

Troubleshooting & Optimization

  • Issue: High Di-acyl Impurity. [1]

    • Cause: Temperature too high or addition too fast.[1]

    • Fix: Cool to -20°C and double the addition time. Ensure 4-AP is in excess (1.5 eq).

  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer during extraction.[1]

    • Fix: The free base is moderately polar. Saturate the aqueous layer with NaCl (salting out) before the DCM extraction in Step 3.2.

  • Issue: Starting Material Contamination.

    • Cause: Inefficient separation during base extraction.[1]

    • Fix: Recrystallize the final HCl salt from Ethanol/Water. The diamine dihydrochloride is much more soluble in water than the mono-amine salt.[1]

References

  • Master Organic Chemistry. (2018). Nucleophilicity of Amines: Trends and Steric Effects. Retrieved from [Link]

  • PubChem. (n.d.).[1] Piperidin-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009).[1] 4-Aminopyridine catalyzed direct and regioselective acylation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-aminobenzoyl)-4-(4-fluorobenzoyl)piperidine. (Demonstrates acylation protocols on piperidine scaffolds). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a procedural outline but also the underlying chemical principles and rationale for each step. The synthesis involves a three-step sequence commencing with the selective protection of the 4-amino group of 4-aminopiperidine, followed by the acylation of the piperidine nitrogen, and concluding with deprotection and salt formation. This guide emphasizes safety, efficiency, and high purity of the final product, incorporating detailed characterization methods and visual aids to ensure clarity and reproducibility.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules. The functionalization of the piperidine ring at various positions allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, this compound, serves as a key intermediate for the elaboration into more complex molecules, leveraging the reactivity of the primary amine and the potential for reduction of the nitro group to an additional amino functionality.

The synthetic challenge lies in the selective acylation of the secondary amine of the piperidine ring in the presence of the more nucleophilic primary amine at the 4-position. To achieve this, a protection-acylation-deprotection strategy is employed. The 4-amino group is first protected as a tert-butyloxycarbonyl (Boc) carbamate, rendering it less nucleophilic. This allows for the specific N-acylation of the piperidine ring with 4-nitrobenzoyl chloride. Subsequent removal of the Boc group under acidic conditions, followed by the formation of the hydrochloride salt, yields the desired product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

synthesis_workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection and Salt Formation A 4-Aminopiperidine C tert-Butyl (piperidin-4-yl)carbamate A->C DCM, rt B Di-tert-butyl dicarbonate (Boc)2O B->C E tert-Butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate C->E DCM, Et3N, 0 °C to rt D 4-Nitrobenzoyl chloride D->E G 1-(4-Nitrobenzoyl)piperidin-4-amine E->G DCM F Trifluoroacetic acid (TFA) F->G I This compound G->I H HCl in Diethyl Ether H->I

Caption: Overall synthetic workflow for this compound.

Materials and Reagents

ReagentSupplierPurity
4-AminopiperidineSigma-Aldrich97%
Di-tert-butyl dicarbonate ((Boc)₂O)Acros Organics98%
Dichloromethane (DCM), anhydrousFisher Scientific≥99.8%
4-Nitrobenzoyl chlorideAlfa Aesar98%
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%
Trifluoroacetic acid (TFA)TCI Chemicals>99.0%
Diethyl ether, anhydrousFisher Scientific≥99.0%
Hydrochloric acid solution, 2.0 M in diethyl etherSigma-Aldrich2.0 M
Saturated aqueous sodium bicarbonate (NaHCO₃)Lab Prepared-
BrineLab Prepared-
Anhydrous magnesium sulfate (MgSO₄)VWR Chemicals-
Ethanol, absoluteMerck≥99.8%
IsopropanolHoneywell≥99.5%

Experimental Protocols

Part 1: Synthesis of tert-Butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine)

Rationale: The primary amino group of 4-aminopiperidine is more nucleophilic than the secondary amine of the piperidine ring. To achieve selective acylation at the ring nitrogen in the subsequent step, the primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group is stable under the basic conditions of the acylation reaction and can be readily removed under acidic conditions.[1]

Procedure:

  • To a stirred solution of 4-aminopiperidine (10.0 g, 99.8 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask, add di-tert-butyl dicarbonate (22.8 g, 104.8 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to afford a crude solid.

  • Triturate the solid with diethyl ether (100 mL), filter the white precipitate, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield tert-butyl (piperidin-4-yl)carbamate as a white solid.

Expected Yield: 90-95%

Part 2: Synthesis of tert-Butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate

Rationale: This step involves the acylation of the piperidine nitrogen of the Boc-protected intermediate with 4-nitrobenzoyl chloride. The reaction is a nucleophilic acyl substitution. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2] The reaction is initiated at 0 °C to control the initial exotherm.

Procedure:

  • Dissolve tert-butyl (piperidin-4-yl)carbamate (15.0 g, 74.9 mmol) and triethylamine (12.5 mL, 89.9 mmol) in anhydrous dichloromethane (250 mL) in a 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of 4-nitrobenzoyl chloride (15.3 g, 82.4 mmol) in anhydrous dichloromethane (100 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or isopropanol to yield tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate as a pale yellow solid.

Expected Yield: 85-90%

Part 3: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).[3] The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties. The hydrochloride salt is typically a crystalline solid that is easier to purify and store.

Procedure:

  • Dissolve tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate (10.0 g, 28.6 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Add trifluoroacetic acid (22 mL, 286 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC (dichloromethane/methanol, 9:1).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid and extract the free base.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-nitrobenzoyl)piperidin-4-amine as a viscous oil or solid.

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether (approximately 50-100 mL).

  • To the stirred solution, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of the hydrochloride salt is complete.

  • Filter the resulting white precipitate, wash with cold anhydrous diethyl ether (2 x 20 mL), and dry under vacuum to yield this compound as a white to off-white crystalline solid.

Expected Yield: 80-85%

Characterization of the Final Product

This compound

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₂H₁₆ClN₃O₃

  • Molecular Weight: 285.73 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.10 (br s, 3H, -NH₃⁺), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 4.20 (br d, 1H, piperidine-H), 3.80 (br d, 1H, piperidine-H), 3.30-3.10 (m, 3H, piperidine-H), 2.10-1.90 (m, 2H, piperidine-H), 1.80-1.60 (m, 2H, piperidine-H).

    • Interpretation: The downfield aromatic protons are characteristic of the 4-nitrophenyl group. The broad singlet around 8.10 ppm corresponds to the three protons of the ammonium group. The signals for the piperidine protons will be broad due to the conformational exchange and coupling.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 168.5 (C=O), 148.0 (Ar-C-NO₂), 143.0 (Ar-C), 128.5 (Ar-CH), 124.0 (Ar-CH), 47.0 (piperidine-CH), 45.5 (piperidine-CH₂), 41.0 (piperidine-CH₂), 28.0 (piperidine-CH₂).

    • Interpretation: The carbonyl carbon appears around 168.5 ppm. The aromatic carbons of the 4-nitrophenyl group will be in the 124-148 ppm range. The piperidine carbons will appear in the upfield region.

  • IR (ATR, cm⁻¹): 3400-2800 (N-H stretch of amine salt), 1630 (C=O amide stretch), 1520 and 1345 (asymmetric and symmetric NO₂ stretch), 1600, 1480 (aromatic C=C stretch).

    • Interpretation: The broad absorption in the high-wavenumber region is characteristic of an ammonium salt. The strong amide carbonyl stretch and the two distinct nitro group stretches are key diagnostic peaks.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Aminopiperidine: Corrosive and toxic. Avoid contact with skin and eyes.[4]

  • Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid, toxic if inhaled, and causes skin and eye irritation. Handle with care.[5]

  • 4-Nitrobenzoyl chloride: Causes severe skin burns and eye damage. Reacts with water. Handle in a dry environment.[6]

  • Triethylamine (Et₃N): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Trifluoroacetic acid (TFA): Causes severe skin burns and eye damage. Harmful if inhaled. Use with extreme caution.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Diethyl ether: Extremely flammable. Forms explosive peroxides upon storage.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent before use.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc protectionInsufficient (Boc)₂O or reaction time.Add a slight excess of (Boc)₂O and ensure the reaction runs to completion as monitored by TLC.
Di-acylation in Part 2Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition of 4-nitrobenzoyl chloride.
Incomplete Boc deprotectionInsufficient TFA or reaction time.Use a larger excess of TFA and monitor the reaction by TLC until the starting material is consumed.
Difficulty in precipitating the HCl saltPresence of water in the solvent or free base.Ensure the free base and diethyl ether are anhydrous. Dry the free base thoroughly before dissolution.
Oily product instead of solidImpurities present.Purify the intermediate products thoroughly. For the final product, attempt recrystallization from ethanol/ether.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for protection, acylation, and deprotection, researchers can efficiently produce this valuable intermediate with high purity. The provided rationale, characterization data, and safety information are intended to support the successful and safe execution of this synthesis in a laboratory setting.

References

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • Reddit. (n.d.). Hydrochloride salt of amine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Fisher Scientific. (2023, September 21). Safety Data Sheet: 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • U-Bio. (n.d.). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PENTA. (2024, February 27). Safety Data Sheet: Triethylamine. Retrieved from [Link]

Sources

Application Note: High-Resolution Characterization of 1-(4-Nitrobenzoyl)piperidin-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Analytical Scientist. It provides a rigorous, self-validating framework for the characterization of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride , a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., E-4031 analogues) and GPCR ligands.[1]

Executive Summary

This compound (C


H

N

O

[1]·HCl) represents a "privileged scaffold" in medicinal chemistry, combining a reducible nitro-aromatic moiety with a piperidine pharmacophore.[1][2] Its quality directly impacts the yield and purity of downstream APIs.[2] This guide outlines a validated analytical control strategy focusing on four Critical Quality Attributes (CQAs): Identity, Purity, Counter-ion Stoichiometry, and Solid-State Form.

Chemical Context & Critical Quality Attributes

The molecule features three distinct analytical handles:

  • The Nitro Group: A strong chromophore (

    
     nm) enabling high-sensitivity UV detection but susceptible to reduction.
    
  • The Piperidine Amide: A tertiary amide bond exhibiting restricted rotation, potentially visible as rotamers in NMR at low temperatures.[2]

  • The Primary Amine (Salt): The site of hydrochloride salt formation, requiring specific pH control during chromatography to prevent peak tailing.[2]

Analytical Workflow

The following decision tree illustrates the logical flow for full characterization:

AnalyticalWorkflow Sample Raw Sample (CAS 1158368-56-9) ID 1. Structural Identity (NMR, MS, IR) Sample->ID Confirm Structure Purity 2. Purity Profiling (RP-HPLC) ID->Purity If Confirmed NMR_Detail 1H/13C NMR (DMSO-d6) ID->NMR_Detail Assay 3. Potency & Stoichiometry (Titration) Purity->Assay If >98% Area HPLC_Detail C18 Column 0.1% TFA/ACN Purity->HPLC_Detail SolidState 4. Solid State (DSC, XRD) Assay->SolidState For Stability Report Certificate of Analysis (CoA) SolidState->Report Final Release

Figure 1: Analytical workflow for the characterization of piperidine intermediates.

Protocol 1: Structural Identification (Spectroscopy)

A. Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal assignment of the carbon skeleton and proton environment.[2] Solvent Strategy: DMSO-


 is required. The hydrochloride salt is insoluble in CDCl

.[2] D

O causes exchange of the amine protons, losing critical structural information.[2]

Expected Data (


H NMR, 400 MHz, DMSO-

):
  • 
     8.30 (d, 2H):  Aromatic protons ortho to the nitro group (deshielded).
    
  • 
     7.70 (d, 2H):  Aromatic protons ortho to the carbonyl.[2]
    
  • 
     8.1-8.3 (br s, 3H):  Ammonium protons (
    
    
    
    ), verifies salt formation.[1]
  • 
     3.5-4.5 (m, 4H):  Piperidine ring protons adjacent to Nitrogen (broad due to amide rotation).
    
  • 
     3.1 (m, 1H):  Methine proton at C4.[2]
    
  • 
     1.5-2.0 (m, 4H):  Piperidine ring protons at C3/C5.[1]
    
B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat solid. Diagnostic Bands:

  • 1630 cm

    
    :  Tertiary Amide C=O stretch (Strong).
    
  • 1520 & 1345 cm

    
    :  Nitro (
    
    
    
    ) asymmetric and symmetric stretches.
  • 2800-3200 cm

    
    :  Broad Ammonium (
    
    
    
    ) stretch, overlapping C-H.[1]
C. Mass Spectrometry

Technique: ESI-MS (Positive Mode). Result:

  • [M+H]

    
    :  m/z 250.1 (Free base mass).
    
  • Fragment 150: Nitrobenzoyl cation (characteristic cleavage of amide bond).

Protocol 2: Purity Profiling (RP-HPLC)

Rationale: The primary impurities are likely unreacted starting materials (4-Boc-aminopiperidine or 4-nitrobenzoyl chloride hydrolysis products).[1] A gradient method with acidic modification is essential to suppress silanol interactions with the basic amine.[1][2]

Method Parameters
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.05% TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Nitro group) and 210 nm (Amine backbone)
Injection Vol 5 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop

System Suitability Criteria:

  • Tailing Factor (As): < 1.5 (Critical for amine salts).

  • Resolution (Rs): > 2.0 between main peak and nearest impurity.

  • Precision: RSD < 1.0% for 5 replicate injections.

Protocol 3: Counter-ion Quantification (Chloride Assay)

Objective: Confirm the stoichiometry is mono-hydrochloride (1:1). Method: Potentiometric Titration with Silver Nitrate (


).

Procedure:

  • Accurately weigh ~150 mg of sample into a titration vessel.[2]

  • Dissolve in 50 mL deionized water (add 1 mL

    
     to acidify).
    
  • Titrate with 0.1 N

    
     VS using a Silver/Sulfide ion-selective electrode.[1][2]
    
  • Calculation:

    
    
    
  • Target: Theoretical Chloride for C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    is 12.4% . Acceptance range: 12.0% – 12.8%.[2]

Protocol 4: Solid-State Characterization[1]

Rationale: Polymorphism can affect solubility and stability.[2] Differential Scanning Calorimetry (DSC):

  • Program: Heat from 30°C to 300°C at 10°C/min under

    
     purge.
    
  • Expectation: A sharp endothermic melting peak.[2] Note: Piperidine salts often melt with decomposition >220°C. If the baseline degrades immediately after melting, use the onset temperature as the melting point.[1][2]

Troubleshooting & Stability Notes

  • Peak Tailing: If the amine peak tails significantly in HPLC, increase TFA concentration to 0.15% or switch to a high-pH stable column (e.g., Waters XBridge) using Ammonium Bicarbonate (pH 10) buffer. Note: At pH 10, the amine is neutral, improving retention.[1][2]

  • Sample Preparation: Dissolve the salt in 50:50 Water:ACN. Do not use pure ACN as the salt may precipitate.[2]

  • Stability: The nitro group is stable, but the amide bond can hydrolyze under strong acid/base stress.[1][2] Store in a desiccator to prevent hygroscopicity issues common with HCl salts.[2]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1158368-56-9.[1][2] PubChem.[2] Available at: [Link]

  • Zhou, G., et al. (2022).[2][3] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science.[2][3] Available at: [Link]

  • Zhang, Y., et al. (2012).[2][4] Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC. Asian Journal of Chemistry.[2][4] Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Piperazines.[2] UNODC.[2][5] Available at: [Link]

Sources

Application Note: ¹H and ¹³C NMR Structural Elucidation of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a substituted piperidine derivative featuring a complex interplay of functional groups that are crucial for its chemical and biological activity. As a hydrochloride salt, its solubility and the electronic environment of its amine functional group are significantly altered. The presence of an amide linkage introduces the potential for rotational isomerism, while the strongly electron-withdrawing 4-nitrobenzoyl moiety dramatically influences the electronic distribution across the molecule. Accurate structural confirmation and purity assessment are paramount in the development of compounds like this for research and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, intended for researchers, chemists, and drug development professionals. We will delve into optimized protocols for sample preparation and data acquisition, followed by a detailed, expert-led interpretation of the resulting spectra, explaining the causal relationships between the molecular structure and the observed spectral data.

Section 1: Structural & Spectroscopic Considerations

The chemical structure of this compound dictates its NMR signature. Several key features must be considered prior to analysis:

  • The Hydrochloride Salt: The amine at the 4-position of the piperidine ring is protonated to form an ammonium chloride salt. This has two major consequences: it greatly enhances solubility in polar aprotic solvents like DMSO, and the resulting -NH₃⁺ group will appear as a distinct, exchangeable signal in the ¹H NMR spectrum. The positive charge also deshields adjacent protons and carbons.

  • The Amide Bond: The C(O)-N bond between the benzoyl group and the piperidine ring has a partial double bond character due to resonance. This can lead to hindered rotation at room temperature, potentially causing broadening of the signals for the piperidine protons adjacent to the nitrogen (H-2, H-6) or even giving rise to two distinct sets of signals (rotamers).

  • The 4-Nitrobenzoyl Group: The nitro group (-NO₂) and the carbonyl group are powerful electron-withdrawing groups. This effect strongly deshields the protons and carbons of the benzene ring, pulling their signals significantly downfield in the NMR spectra.[4]

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used.

Caption: Structure of this compound with systematic atom numbering for NMR assignments.

Section 2: Experimental Workflow & Protocols

A robust and reproducible workflow is critical for acquiring high-quality NMR data. The process involves careful sample preparation, instrument setup, and execution of standardized acquisition protocols.

Caption: Standardized workflow for NMR analysis from sample preparation to final structural reporting.

Materials & Equipment
  • Analyte: this compound

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer as a 0 ppm reference.[5]

  • Equipment: 5 mm NMR tubes, Pasteur pipettes, analytical balance, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher).

Protocol: Sample Preparation

The choice of solvent is the most critical decision in the preparation step. DMSO-d₆ is selected for its excellent ability to dissolve polar hydrochloride salts and because it allows for the observation of exchangeable protons (e.g., -NH₃⁺) which would be lost in D₂O.[6]

  • Weighing: Accurately weigh 5-10 mg of the hydrochloride salt directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The residual proton signal of DMSO-d₅ appears as a quintet at δ 2.50 ppm, and its residual water peak typically appears around δ 3.33 ppm.[7]

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure the sample is fully dissolved. Visually inspect for any suspended solid particles. The presence of solids will degrade the spectral quality, specifically the shimming and resolution.[8]

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. Ensure the sample height in the tube is sufficient to cover the instrument's detection coils (typically a height of ~4-5 cm).[9][10]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol: ¹H NMR Data Acquisition (400 MHz)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This step is crucial for achieving sharp, well-resolved peaks.

  • Parameter Setup:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 16 to 64 scans. More scans will improve the signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration, especially for non-protonated carbons or protons with long relaxation times.

    • Acquisition Time (AQ): ~2-4 seconds.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, perform a Fourier Transform (FT), automatic phase correction, and baseline correction. Reference the spectrum by setting the TMS signal to δ 0.00 ppm.

Protocol: ¹³C NMR Data Acquisition (100 MHz)
  • Setup: Use the same locked and shimmed sample.

  • Parameter Setup:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30'). This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Spectral Width: ~220-240 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2 seconds.

  • Acquisition & Processing: Acquire the data. Process using FT, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ septet at δ 39.52 ppm.[7]

Section 3: Spectral Analysis and Interpretation

The following tables provide the predicted chemical shifts and assignments for the title compound based on established NMR principles and data from analogous structures.[4][11][12]

Predicted ¹H NMR Data and Assignments
Proton(s) Atom No. Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
H-10, H-12Ar-H~8.35Doublet (d)2HOrtho to the strongly electron-withdrawing -NO₂ group, resulting in maximum deshielding.
H-9, H-13Ar-H~7.85Doublet (d)2HOrtho to the electron-withdrawing carbonyl group; less deshielded than protons ortho to the nitro group.
-NH₃⁺Amine-H~8.5 - 9.5Broad Singlet (br s)3HPositively charged nitrogen and H-bonding with DMSO cause significant downfield shift. Signal is often broad.
H-2ax/eq, H-6ax/eqPiperidine-H~3.2 - 4.5Multiplet (m)4HAdjacent to the amide nitrogen. Signals can be broad or complex due to hindered rotation and ring conformation.
H-4Piperidine-H~3.1 - 3.4Multiplet (m)1HMethine proton adjacent to the deshielding -NH₃⁺ group.
H-3ax/eq, H-5ax/eqPiperidine-H~1.6 - 2.2Multiplet (m)4HAliphatic protons on the piperidine ring, furthest from electron-withdrawing groups. Complex splitting due to coupling with H-2/H-6 and H-4.
Predicted ¹³C NMR Data and Assignments
Carbon(s) Atom No. Predicted δ (ppm) Rationale for Assignment
C=OC7~168.5Typical chemical shift for an amide carbonyl carbon.
C-NO₂C11~149.0Aromatic carbon directly attached to the highly deshielding nitro group.
C-C=OC8~142.0Quaternary aromatic carbon attached to the carbonyl group.
C-9, C-13Ar-C~129.5Aromatic CH carbons ortho to the carbonyl group.
C-10, C-12Ar-C~124.0Aromatic CH carbons ortho to the nitro group.
C-4Piperidine-C~48.5Methine carbon attached to the electron-withdrawing -NH₃⁺ group.
C-2, C-6Piperidine-C~44.0Carbons adjacent to the amide nitrogen. May be broadened due to slow rotation.
C-3, C-5Piperidine-C~28.0Aliphatic carbons beta to the nitrogen atoms; least deshielded of the ring carbons.

Section 4: Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR analysis of this compound. By selecting the appropriate solvent (DMSO-d₆) and employing standardized acquisition protocols, high-quality, interpretable spectra can be reliably obtained. The detailed analysis demonstrates how the interplay of the hydrochloride salt, the amide bond, and the electron-withdrawing aromatic system produces a unique and predictable NMR fingerprint. This guide serves as a robust resource for researchers requiring definitive structural verification of this and structurally related compounds, ensuring data integrity in chemical synthesis and drug development workflows.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry 1997, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. "¹H NMR Chemical Shifts." Organic Chemistry Data. Accessed February 2, 2026. [Link]

  • Manoharan, M., & Eliel, E. L. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society 1984, 106(13), 367-373. [Link]

  • Chemistry LibreTexts. "NMR Spectroscopy." Accessed February 2, 2026. [Link]

  • JEOL. "How to read NMR spectra from the basics." Accessed February 2, 2026. [Link]

  • Wikipedia. "Deuterated DMSO." Accessed February 2, 2026. [Link]

  • Stack Exchange. "Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments." Chemistry Stack Exchange. Accessed February 2, 2026. [Link]

  • Longdom Publishing. "Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry." Accessed February 2, 2026. [Link]

  • Chemistry LibreTexts. "NMR - Interpretation." Accessed February 2, 2026. [Link]

  • Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. Accessed February 2, 2026. [Link]

  • Indian Journal of Chemistry. "Protonation effect on chemical shifts of some piperidones unusual influence by anions." Accessed February 2, 2026. [Link]

Sources

Technical Guide: Antimicrobial Profiling of 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride

[1][2][3]

Executive Summary & Compound Architecture

This guide details the technical protocols for evaluating the antimicrobial potential of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride .[1][2][3][4][5] As a piperidine derivative featuring a para-nitrobenzoyl moiety, this compound represents a classic pharmacophore scaffold often investigated for peptidomimetic or enzyme-inhibitory activity.[1][2][3]

Critical Chemical Considerations:

  • The Hydrochloride Salt: The HCl salt form enhances aqueous solubility but introduces acidity. In unbuffered media at high concentrations (>256 µg/mL), this can lower pH enough to inhibit bacterial growth non-specifically, leading to false positives.

  • The Nitro Group: The nitro (-NO2) substituent is chromogenic (often yellow) and redox-active.[1][2][3] It can interfere with optical density (OD) readings and tetrazolium/resazurin-based viability dyes if not properly controlled.[1][2][3]

Compound Handling & Stock Preparation[3]

Objective: Create a stable stock solution that prevents precipitation upon dilution into culture media.

Solubility Profile
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended for the master stock to ensure the organic "tail" (nitrobenzoyl) remains solubilized.[3]

  • Secondary Solvent: Sterile Deionized Water (for working stocks, due to the HCl salt).

Preparation Protocol
  • Weighing: Weigh 10 mg of 1-(4-Nitrobenzoyl)piperidin-4-amine HCl.

  • Dissolution: Dissolve in 1 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.

    • Note: If the solution warms up (exothermic mixing), allow it to cool before sealing.

  • Sterility: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon membrane (DMSO compatible).[1][2][3]

  • Storage: Aliquot into amber tubes (nitro groups can be photosensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Primary Screen: Broth Microdilution (MIC)

Standard: CLSI M07-A10 / EUCAST Purpose: Determine the Minimum Inhibitory Concentration (MIC) using the gold-standard turbidity method.[1][2][3]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

  • Vessel: 96-well clear, flat-bottom polystyrene plates.[1][2][3]

  • Inoculum: Standardized bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[1][3]

Experimental Workflow

The following diagram illustrates the plate layout and dilution logic to ensure statistical validity.

MIC_Workflowcluster_prepPhase 1: Preparationcluster_platePhase 2: Plate Assemblycluster_readPhase 3: ReadoutStockCompound Stock(10 mg/mL in DMSO)DilutionSerial 2-fold Dilution(Columns 1-10)Stock->Dilution Dilute to 2x Final ConcMediaCAMHB MediaMedia->DilutionInoculumBacterial Susp.(0.5 McFarland)Inoculum->Dilution Add to Cols 1-11ControlsControls Setup(Col 11: Growth, Col 12: Sterile)Dilution->ControlsIncubateIncubate16-20h @ 35°CControls->IncubateReadVisual/OD600 ReadingIncubate->Read

Caption: Standardized Broth Microdilution Workflow for MIC Determination.

Step-by-Step Protocol
  • Dilution Plate Prep:

    • Add 100 µL of CAMHB to columns 2 through 12.[1][2][3]

    • Add 200 µL of the 2x working concentration of the compound to column 1.

    • Perform a 2-fold serial transfer (100 µL) from column 1 through column 10.[1][2][3] Discard the final 100 µL from column 10.[1][2][3]

    • Result: Columns 1-10 contain decreasing drug concentrations.[1][2][3] Column 11 is the Growth Control (cells + media + solvent).[1][2][3] Column 12 is the Sterility Control (media only).[1][2][3]

  • Inoculum Prep:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) in saline.

    • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to columns 1 through 11.

    • Final Test Volume: 200 µL.

    • Final Inoculum: 5 x 10^5 CFU/mL.[1][2][3]

  • Incubation: Seal with a gas-permeable film and incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Reading: Record the MIC as the lowest concentration showing complete inhibition of visible growth.

Secondary Screen: Resazurin Kinetic Assay

Purpose: Validate MIC results and eliminate "false resistance" caused by the yellow color of the nitro-compound interfering with turbidity readings. Mechanism: Viable bacteria reduce blue Resazurin (non-fluorescent) to pink Resorufin (highly fluorescent).[1][2][3]

Critical Control for Nitro Compounds

Nitro groups can act as electron acceptors.[1][2][3] You MUST run a "Compound Only" control (Media + Compound + Resazurin, no bacteria) to ensure the chemical itself does not reduce the dye.

Resazurin_PathwayResazurinResazurin (Blue)Non-FluorescentResorufinResorufin (Pink)Fluorescent (Ex 560/Em 590)Resazurin->Resorufin Reduction by CellsBacteriaViable Bacteria(NADH/Reductase)Bacteria->ResazurinCompoundNitro-Compound(Potential Interference)Compound->Resorufin FALSE POSITIVE RISK(Chemical Reduction)DihydroDihydroresorufin(Colorless/Non-Fluorescent)Resorufin->Dihydro Over-reduction

Caption: Resazurin Redox Pathway and Potential Interference Points.[1][2][3]

Protocol
  • Preparation: Prepare a 0.015% (w/v) Resazurin sodium salt solution in sterile PBS. Filter sterilize.[1][2][3][6]

  • Assay: Perform the MIC assay as described in Section 3.

  • Dye Addition: After the 20h incubation, add 30 µL of Resazurin solution to all wells.

  • Incubation: Incubate for 1–4 hours at 37°C.

  • Readout:

    • Visual: Blue = Dead/Inhibited.[1][2][3] Pink = Live.[1][2][3]

    • Fluorometric: Ex 530–560 nm / Em 590 nm.[1][2][3]

Data Analysis & Troubleshooting

Interpreting the Results
ObservationInterpretationAction
Clear Well (No Turbidity) Growth InhibitedPotential MIC.[1][2][3]
Yellow Well (Clear) Compound ColorValid MIC (if no turbidity/pellet).[1][2][3]
Yellow Well (Turbid) Bacterial GrowthResistant.[1][2][3]
Pink (Resazurin) Viable CellsResistant.[1][2][3]
Blue (Resazurin) No ViabilitySusceptible.[1][2][3]
Instant Pink upon Dye Addition Chemical ReductionINVALID. Compound reduces dye.[1][2][3] Use CFU plating instead.[1][2][3]
Specific Troubleshooting for 1-(4-Nitrobenzoyl)piperidin-4-amine HCl
  • Precipitation at High Conc: If the 256 or 128 µg/mL wells show crystals ("shards" under microscope) rather than bacterial "sand" (pellet), the MIC is artificial. Solution: Lower the starting concentration or increase DMSO (max 1% final).[1][2][3]

  • pH Drop: If the sterility control in the highest concentration well turns yellow (phenol red in media) or fails to support growth when back-inoculated, the HCl salt has acidified the media. Solution: Buffer the CAMHB with 100 mM MOPS (pH 7.2).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2][3][7] CLSI.[1][2][3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1][2][3][4] Reading guide for broth microdilution.[1][2][3][4][8][9][10] EUCAST.[1][2][3][4][8][10] [Link]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 170625, 4-Nitrobenzamidine hydrochloride.[1][2][3] (Structural Analog Reference). [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1][2][3] [Link][1][2][3]

Application Note & Protocol: In Vitro Cytotoxicity Profiling of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The preliminary assessment of a novel chemical entity's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation. This document provides a comprehensive guide for the in vitro cytotoxicity testing of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride. This compound belongs to the piperidine class of molecules, which are integral scaffolds in numerous pharmacologically active agents[1][2]. The presence of a nitrobenzoyl moiety is of particular interest, as nitroaromatic compounds are known to possess a wide range of biological activities, including potential cytotoxicity. Research on structurally related nitro-substituted piperazine derivatives has indicated that the nitro group may contribute to anticancer activity through mechanisms such as DNA intercalation or the inhibition of topoisomerase enzymes, which are critical for cell proliferation[3]. Therefore, a systematic evaluation of this compound's effect on cell viability is a critical first step in characterizing its biological activity.

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for a robust cytotoxicity assessment. We will explore a multi-parametric approach, moving beyond a single endpoint to build a more comprehensive understanding of the compound's cellular effects.

Compound Profile: this compound

Parameter Value Source
IUPAC Name This compoundN/A
Molecular Formula C12H16ClN3O3[4]
Molecular Weight 285.73 g/mol (hydrochloride salt)Calculated
Structure (Structure to be visualized by researcher)N/A
Purity ≥95% (as specified by supplier)[4]
Solubility To be determined experimentally (recommend starting with water, DMSO)N/A
Storage Store at 0-8°C, protected from light and moisture[5]

Note: It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound before initiating any biological studies.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect. A more robust approach utilizes multiple assays that probe different cellular vulnerabilities. This protocol outlines a tiered strategy, starting with a general metabolic health assessment, followed by an investigation of membrane integrity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Insight cluster_2 Tier 3: Advanced Profiling A Compound Preparation & Solubilization B Cell Line Selection & Culture A->B C MTT Assay (Metabolic Activity) B->C D LDH Release Assay (Membrane Integrity) C->D F IC50 Determination & Data Analysis C->F E Apoptosis vs. Necrosis Assay D->E D->F G Caspase Activity Assays E->G H Reactive Oxygen Species (ROS) Assay E->H F->G If Apoptotic G A This compound B Cellular Exposure A->B C Mitochondrial Dysfunction (Reduced Metabolic Activity) B->C D Membrane Damage B->D E MTT Assay (↓ Formazan Production) C->E F LDH Assay (↑ LDH Release) D->F G ↓ Cell Viability E->G H ↑ Cytotoxicity F->H

Caption: Relationship between compound action and assay endpoints.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls are mandatory for each experiment:

  • Untreated Control: Cells in media alone to represent 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment to account for any solvent-induced toxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm that the assay system is responsive.

  • Media Blank: Wells containing only media to provide a background reading for the plate reader.

Conclusion and Future Directions

This application note provides a foundational framework for the in vitro cytotoxicity testing of this compound. The proposed tiered approach, utilizing both metabolic and membrane integrity assays, will yield a comprehensive initial toxicity profile. A dose-dependent decrease in cell viability as measured by the MTT assay, coupled with a corresponding increase in LDH release, would strongly indicate a cytotoxic mechanism of action.

Should the compound exhibit significant cytotoxicity, further investigations into the specific mode of cell death (apoptosis vs. necrosis), its effect on the cell cycle, and the potential involvement of reactive oxygen species (ROS) would be warranted. The protocols and principles outlined herein provide a robust starting point for these more advanced mechanistic studies.

References

  • MDPI. (2022, January 27). In Vitro Cyto- and Genotoxicity Assessment of Antibacterial Paints with Triclosan and Isoborneol. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • MDPI. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, January 11). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ChemBK. 4-(4-methylbenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Retrieved from [Link]

  • Preprints.org. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • PubChem. 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide | C13H15N3O4 | CID 870357. Retrieved from [Link]

  • PubChem. 4-Anilinopiperidine | C11H16N2 | CID 89982. Retrieved from [Link]

  • A&J Pharmtech. This compound, 95% Purity, C12H16ClN3O3, 100 mg. Retrieved from [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Side reactions in the N-acylation of piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity & Side Reactions

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1][2][3]

Introduction: The Tale of Two Nitrogens

The N-acylation of piperidin-4-amine presents a classic chemoselectivity challenge.[1][3] This molecule contains two distinct nucleophilic centers:[2][3][4]

  • N1 (Ring Nitrogen): A secondary, cyclic amine (

    
    ).[1][2][3][4]
    
  • N4 (Exocyclic Nitrogen): A primary, aliphatic amine (

    
    ).[1][2][3][4]
    

The Core Conflict: In a "fair fight" (thermodynamic or kinetic control), the secondary ring nitrogen (N1) is generally more nucleophilic and basic than the primary exocyclic amine (N4).[2][3][4] Consequently, direct acylation without protection groups almost invariably yields the N1-acylated product or a mixture of N1,N4-bis-acylated species.[1][2][3] Targeting the N4-position requires strategic protection or highly specific catalytic conditions.[1][3][4]

This guide addresses the three most common failure modes: Wrong Regioisomer , Bis-Acylation , and Workup Loss .[2][4]

Module 1: Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity Failure

User Report: "I attempted to synthesize the primary amide (N4-acyl) using one equivalent of acid chloride, but NMR shows the acyl group is on the ring nitrogen (N1)."

  • Root Cause: Nucleophilic Dominance. The secondary amine (N1) is more electron-rich and sterically accessible enough to outcompete the primary amine (N4).[1][2][3][4]

  • The Fix: You cannot rely on stoichiometry alone for N4-selectivity.

    • Immediate Action: Switch to a Protection-Acylation-Deprotection (PAD) strategy.[1][3]

    • Protocol Adjustment: Use N-Boc-4-aminopiperidine (commercially available) as your starting material.[1][3] Acylate the free N4-amine, then remove the Boc group with TFA/DCM or HCl/Dioxane.[2][3][4]

Issue 2: The "Double Trouble" (Bis-Acylation)

User Report: "I am targeting the N1-monoamide, but LC-MS shows a significant peak corresponding to the di-acylated product (M + 2xAcyl)."

  • Root Cause: Local High Concentration. Even if you use 1.0 equivalent of acylating agent, adding it too quickly creates localized zones of excess reagent, promoting reaction at the second nitrogen before the bulk mixing is complete.[2][4]

  • The Fix:

    • Inverse Addition: Add the acylating agent (diluted in solvent) dropwise to the amine solution, not the other way around.

    • Temperature Control: Cool the reaction to 0 °C or -78 °C to maximize the kinetic difference between the first and second acylation events.

    • Stoichiometry: Use a slight deficit of the acylating agent (0.9 eq).[2][3][4] It is easier to separate unreacted starting material (highly polar/basic) from the mono-amide than to separate the mono-amide from the di-amide (both less polar).[1][3]

Issue 3: Product Loss During Workup

User Report: "The reaction looked good by TLC, but after aqueous workup, my yield is <10%."

  • Root Cause: Water Solubility. Piperidin-4-amine derivatives are highly polar.[1][3] If your product retains a free amine (either N1 or N4), it will likely protonate and remain in the aqueous layer during standard EtOAc/Water extractions.[2][3][4]

  • The Fix:

    • pH Adjustment: Ensure the aqueous phase is pH > 12 (using NaOH) before extraction to deprotonate the amine.[2][3][4]

    • Solvent Switch: Use DCM or Chloroform/Isopropanol (3:1) for extraction, as they solubilize polar amines better than ether or ethyl acetate.[1][2][3][4]

    • Alternative: Skip aqueous workup. Evaporate the solvent and load the crude residue directly onto an amine-functionalized silica column.[1][4]

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and the critical decision points for selectivity.

ReactionPathways cluster_legend Pathway Legend Start Piperidin-4-amine (Unprotected) N1_Product N1-Acyl Product (Thermodynamic Major) Start->N1_Product Direct Acylation (Fastest) N4_Product N4-Acyl Product (Minor/Trace) Start->N4_Product Direct Acylation (Slow) Bis_Product N1,N4-Bis-Acyl (Over-reaction) N1_Product->Bis_Product Excess Reagent N4_Product->Bis_Product Excess Reagent Protected_Start N-Boc-4-aminopiperidine N4_Protected_Acyl N-Boc-N4-Acyl Intermediate Protected_Start->N4_Protected_Acyl Acylation (Selective) Target_N4 Target: N4-Acyl (After Deprotection) N4_Protected_Acyl->Target_N4 TFA/DCM (Deprotection) key Blue Arrow = Preferred Path Red Arrow = Side Reaction

Caption: Reaction network showing the kinetic dominance of N1-acylation and the necessity of protection strategies for N4-targeting.

Module 3: Experimental Protocols

Protocol A: Selective N1-Acylation (Ring Targeting)

Use this when you want to functionalize the ring nitrogen while leaving the primary amine free.[1][2][3]

  • Setup: Dissolve piperidin-4-amine (1.0 eq) in DCM (

    
    ).
    
  • Base: Add DIPEA (1.1 eq). Note: Do not use excess base if using highly reactive acid chlorides, to minimize bis-acylation.[1][2][3]

  • Addition: Cool to 0 °C . Add the acyl chloride (0.95 eq) dissolved in DCM dropwise over 30 minutes.

    • Why 0.95 eq? Leaving 5% starting material is better than forming 5% bis-acylated byproduct.[1][3][4]

  • Workup: Wash with 1M NaOH (to ensure the product is free-based). Extract with DCM.[1][2][3][4]

  • Purification: The product is a secondary amine.[1][2][3][4] If purification is needed, use amine-functionalized silica or a gradient of DCM:MeOH:NH4OH (90:10:1).[1][2][3][4]

Protocol B: Selective N4-Acylation (Exocyclic Targeting)

Use this when you want to create an amide bond at the primary amine.[1][3]

  • Protection: Start with N-Boc-4-aminopiperidine (or protect piperidin-4-amine with

    
    /NaOH).[1][3]
    
  • Coupling: Dissolve N-Boc-amine (1.0 eq) in DMF or DCM. Add Carboxylic Acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq).[2][3][4] Stir at RT for 2-4 hours.[1][3][4]

    • Validation: Monitor TLC for the disappearance of the amine.[2][4] The spot should move to a higher

      
       (less polar).[2][3][4]
      
  • Deprotection: Dissolve the intermediate in DCM (

    
    ).[1][2][3][4] Add TFA  (20% v/v).[1][2][3][4] Stir for 1 hour.
    
  • Neutralization (Critical): Evaporate volatiles.[1][2][3][4] The residue is the TFA salt.[2][4] Redissolve in MeOH and pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with excess

    
     in MeOH to obtain the free base.[1][2][3][4]
    

Module 4: Comparative Data & Properties

PropertyN1 (Ring Nitrogen)N4 (Exocyclic Nitrogen)Implications for Acylation
Type Secondary Amine (

)
Primary Amine (

)

amines are generally more nucleophilic due to inductive effects.[1][3]
pKa (Conj. Acid) ~11.2~9.7 - 10.8N1 protonates first; N1 reacts first with electrophiles.[1][3][4]
Sterics Moderate (Ring constrained)Low (Freely rotating)Sterics do not sufficiently hinder N1 to allow N4 selectivity without protection.[1][2][3][4]
Major Side Reaction Bis-acylationN1-acylation (Regio-error)Controlling stoichiometry is vital for N1; Protection is vital for N4.[1][3]

References

  • PubChem. "4-Piperidinamine | C5H12N2."[1][2][3][4][5] National Institutes of Health (NIH). [Link][1][2][3][4]

  • Organic Chemistry Portal. "Acylation of Amines." Organic Chemistry Portal. [Link][1][2][3][4]

  • Royal Society of Chemistry. "Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions."[1][2][3][4] Green Chemistry, 2014.[2][3][4] [Link]

  • Wikipedia. "Piperidine."[1][2][3][4] Wikipedia, The Free Encyclopedia. [Link][2][4]

Sources

Technical Support Center: Stability of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As a molecule possessing a hydrolysable amide bond, a piperidine ring susceptible to oxidation, and a primary amine, its stability is paramount for generating reliable and reproducible experimental data. This guide moves beyond simple protocols to explain the chemical rationale behind our recommendations, ensuring you can make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound solutions.

Q1: What is the recommended solvent for preparing a primary stock solution?

A: For long-term storage, we recommend preparing high-concentration stock solutions in anhydrous, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis of the amide linkage.[1] It is crucial to use high-purity, anhydrous grade solvents to prevent the introduction of water, which can initiate degradation.

Q2: What are the optimal storage conditions for solutions of this compound?

A: Solutions should be stored under specific conditions to maximize shelf-life. Based on the general stability of piperidine derivatives, the following is recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLow temperatures significantly slow down the rate of all potential degradation reactions, including hydrolysis and oxidation.[2][3]
Light Exposure Store in amber vials or protect from lightThe nitroaromatic moiety and the piperidine ring can be susceptible to photodegradation, a process initiated by light, especially UV wavelengths.[2][4]
Atmosphere Aliquot and seal tightly; consider purging with inert gas (Argon or Nitrogen)The tertiary amine in the piperidine ring is susceptible to oxidation by atmospheric oxygen over time.[2] Minimizing headspace and using an inert atmosphere can mitigate this.
Moisture Use anhydrous solvents and store in desiccated conditionsThe compound is moisture-sensitive, primarily due to the risk of amide hydrolysis.[5][6]

Q3: What are the primary chemical groups that influence the stability of this compound?

A: The molecule's stability is dictated by three primary functional groups:

  • Amide Linkage: This is the most significant liability in aqueous solutions, susceptible to hydrolysis under both acidic and basic conditions to yield 4-nitrobenzoic acid and piperidin-4-amine.[7][8]

  • Piperidine Ring: The tertiary nitrogen atom within the piperidine ring can be oxidized, potentially forming an N-oxide.[2] While generally considered a stable scaffold in medicinal chemistry, this pathway should not be overlooked.[9][10]

  • Nitroaromatic System: While relatively stable, this group can be susceptible to reduction under certain chemical conditions.

Q4: How does the pH of an aqueous solution affect the compound's stability?

A: The pH of the solution is a critical factor. As a hydrochloride salt, a freshly prepared aqueous solution will be acidic. Extreme pH values should be avoided.

  • Strongly Acidic Conditions (pH < 2): Can accelerate amide hydrolysis.[11]

  • Neutral to Slightly Acidic (pH 4-6): This range is often the most stable for compounds with amide linkages and amine groups. For a similar nitroaromatic compound, nitazoxanide, maximum stability was observed between pH 1.0 and 4.0.[7][12]

  • Strongly Alkaline Conditions (pH > 9): Base-catalyzed amide hydrolysis is typically much faster than acid-catalyzed hydrolysis and should be strictly avoided.[13][14]

Section 2: Troubleshooting Guide

This section provides a problem-solving framework for common experimental issues related to compound instability.

Issue: I'm observing a progressive decrease in the parent compound's peak area in my HPLC analysis over time.

This is a classic sign of degradation. The logical flow below will help you diagnose the root cause.

Troubleshooting_Peak_Decrease A Problem: Parent peak area decreases over time B Is the solution prepared fresh daily? A->B C Is the solution aqueous? B->C Yes E Root Cause: Probable Degradation. Prepare fresh solutions for each experiment. B->E No F Root Cause: Probable Hydrolysis. Measure solution pH. Adjust to pH 4-6 if possible. Consider using a non-aqueous solvent for final dilution if compatible with the assay. C->F Yes H Solution is a DMSO/DMF stock C->H No D Check Storage Conditions: - Temperature (-20°C or lower)? - Protected from light? - Tightly sealed? G Root Cause: Improper Storage. Review and correct storage protocols as per FAQ. D->G No H->D

Caption: Troubleshooting workflow for decreasing analyte concentration.

Issue: I've observed new, unexpected peaks appearing in my chromatogram.

New peaks are almost certainly degradation products.

  • Causality: The appearance of new chromatographic peaks that grow over time as the parent peak diminishes is direct evidence of the formation of one or more new chemical entities.

  • What to do:

    • Characterize the Degradants: The most effective way to understand these new peaks is to perform a forced degradation study (see Protocol 3.3).[4] This involves intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light).

    • Compare Retention Times: By comparing the retention times of the peaks formed under specific stress conditions (e.g., acid hydrolysis) to the unknown peaks in your experimental samples, you can gain high confidence in their identity. For example, a peak formed under both acidic and basic conditions is very likely the hydrolysis product.

    • Confirm with Mass Spectrometry: If available, LC-MS analysis is the definitive tool for identifying the molecular weights of the new peaks and confirming their structures.

Issue: My experimental results are inconsistent and show poor reproducibility.

Inconsistent results, such as variable IC50 values or fluctuating assay signals, can often be traced back to solution instability.

  • Causality: If the concentration of the active compound is not constant between experiments (or even within a single experiment), the resulting biological or chemical data will be unreliable.

  • Self-Validating Protocol:

    • Always Use Freshly Prepared Solutions: Prepare working solutions from a frozen stock immediately before each experiment. Do not use aqueous working solutions that have been stored, even at 4°C, for more than a few hours without prior stability validation.

    • Perform a Time-Course Stability Check: Analyze your working solution by HPLC at time zero and then again after the maximum duration of your experiment (e.g., 24 or 48 hours) under the exact assay conditions (temperature, buffer, plate type). A significant decrease (>5-10%) in the parent peak area indicates that instability is affecting your results.[15]

    • Document Everything: Record the solvent, pH, storage conditions, and age of all solutions used in every experiment. This will help identify patterns if inconsistencies arise.

Section 3: Protocols for Stability Assessment

These protocols provide a framework for preparing solutions and evaluating the stability of this compound.

Protocol 3.1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO): a. Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a suitable vial. c. Add the calculated volume of anhydrous DMSO to achieve the target concentration. d. Vortex or sonicate gently until the solid is completely dissolved. e. Aliquot the stock solution into single-use volumes in amber, tightly-capped tubes. f. Store at -20°C or -80°C.

  • Aqueous Working Solutions (e.g., 10 µM in PBS pH 7.4): a. Thaw a single aliquot of the DMSO stock solution. b. Perform a serial dilution in the final aqueous buffer to reach the desired concentration. c. Crucially: Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays. d. Use immediately. Do not store aqueous solutions unless stability has been confirmed under those specific conditions.

Protocol 3.2: Recommended Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential polar and non-polar degradants.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm (based on the nitrobenzoyl chromophore)
Injection Volume 10 µL
Column Temperature 30°C
Protocol 3.3: Conducting a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and is a requirement for developing validated stability-indicating methods.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before injection.Simulates degradation in a highly acidic environment. Primarily targets the amide bond.[14]
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Neutralize with HCl before injection.Simulates degradation in an alkaline environment. Base-catalyzed hydrolysis is often rapid.[14]
Oxidation Dissolve compound in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.Tests susceptibility to oxidation, primarily targeting the piperidine nitrogen.[2][14]
Thermal Degradation Store the solid compound at 80°C for 48 hours. Prepare a solution and analyze.Evaluates the stability of the compound at elevated temperatures.[15]
Photostability Expose a solution of the compound to a light source providing combined UV and visible output (ICH Q1B guideline).[15] Analyze against a dark control.Determines sensitivity to light-induced degradation.[2][4]

Section 4: Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound in solution based on its chemical structure.

Degradation_Pathways cluster_main Parent Compound cluster_products Potential Degradation Products Parent 1-(4-Nitrobenzoyl)piperidin-4-amine (as HCl salt) Hydrolysis_Acid 4-Nitrobenzoic Acid Parent->Hydrolysis_Acid Amide Hydrolysis (Acid or Base Catalyzed) Hydrolysis_Amine Piperidin-4-amine Parent->Hydrolysis_Amine Amide Hydrolysis (Acid or Base Catalyzed) Oxidation_Product 1-(4-Nitrobenzoyl)piperidin-4-amine N-Oxide Parent->Oxidation_Product Oxidation (e.g., H₂O₂, O₂)

Caption: Likely degradation pathways for the target compound.

Section 5: References

  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Retrieved from Benchchem website.

  • DeLuca, C., Keil, C., & Shameem, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online.

  • Vereecken, L., & Peeters, J. (2010). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.

  • Scarpelli, R., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central.

  • Gomtsyan, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Marzaro, G., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.

  • Kew, W., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces.

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. IJSDR.

  • Barboza, F. M., et al. (2018). pH effect on stability and kinetics degradation of nitazoxanide in solution. (PDF).

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds. Retrieved from Benchchem website.

  • EvitaChem. (n.d.). (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride. Retrieved from EvitaChem website.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis.

  • Scarpelli, R., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate.

  • Barboza, F. M., et al. (2018). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE.

  • Bercovici, D. A., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. PubMed.

  • Zhang, Y., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.

  • Organic Syntheses Procedure. (n.d.). Benzoyl piperidine. Retrieved from orgsyn.org.

  • Biosynce. (2025). What is the stability of piperidine?. Biosynce Blog.

  • Asian Journal of Pharmaceutical Analysis. (2022). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.

  • Simson Pharma Limited. (n.d.). Piperidin-4-one hydrochloride | CAS No- 41979-39-9. Retrieved from Simson Pharma website.

  • Královec, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline website.

  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI.

  • da Cunha, E. F., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.

  • DTIC. (1992). Piperidine Synthesis.

  • Rani, R., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate.

  • ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7. Retrieved from ChemicalBook website.

  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from PubChem website.

  • Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

  • Alachem Co., Ltd. (n.d.). 1-Methanesulfonylpiperidin-4-amine hydrochloride. Retrieved from Alachem website.

  • ChemicalBook. (n.d.). 4-Nitrobenzoyl chloride | 122-04-3. Retrieved from ChemicalBook website.

  • Alichem. (n.d.). This compound, 95% Purity. Retrieved from Alichem website.

Sources

Technical Support Center: Navigating Steric Hindrance in Piperidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals encountering challenges with sterically hindered piperidine scaffolds. The piperidine ring is a cornerstone of medicinal chemistry, but its non-planar, three-dimensional structure frequently introduces significant synthetic hurdles, primarily due to steric hindrance. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges, improve reaction yields, and achieve desired selectivity.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it particularly challenging in piperidine reactions?

Steric hindrance is a non-bonding interaction that influences reaction rates and stereochemical outcomes. It arises when the size of substituents on a molecule prevents or slows down the approach of a reactant to a reactive site. In piperidines, the chair-like conformation places substituents in either axial or equatorial positions. Bulky groups can shield the nitrogen lone pair or specific C-H bonds, impeding reactions like N-alkylation, N-acylation, or C-H functionalization. This can lead to low yields, failed reactions, or undesired side products.[1][2]

Q2: My reaction with a 2,6-disubstituted piperidine is failing. What's the primary cause?

The C2 and C6 positions are adjacent to the nitrogen atom. Substituents at these positions create a "steric shield" that directly blocks the nitrogen's lone pair of electrons. This significantly reduces the nucleophilicity of the nitrogen, making reactions like alkylation or acylation extremely difficult. The approaching electrophile is physically repelled by the flanking substituents. Overcoming this requires more forcing conditions or alternative synthetic strategies.[3]

Q3: How does the choice of a nitrogen-protecting group influence steric effects?

The protecting group is not just a passive placeholder; it's an active participant in directing the reaction's outcome. A bulky protecting group like tert-butoxycarbonyl (Boc) can dramatically increase steric congestion around the nitrogen, but it can also be used strategically. For instance, in C-H functionalization reactions, the choice of protecting group in combination with a specific rhodium catalyst can direct the reaction to either the C2 or C4 position, overriding purely electronic preferences.[3][4]

Q4: Can changing the solvent help mitigate steric hindrance?

While not a primary solution, solvent choice can influence reaction rates. Polar aprotic solvents like DMF or DMSO can help solvate transition states and may slightly improve reaction rates. However, for severely hindered substrates, a change in solvent alone is unlikely to be sufficient. A more impactful strategy involves modifying temperature, pressure, or the catalytic system.

Q5: When should I consider using microwave irradiation?

Microwave-assisted synthesis is an excellent strategy when thermal energy is needed to overcome a high activation barrier caused by steric hindrance.[5] Microwave heating can dramatically reduce reaction times and increase yields by providing rapid and uniform heating.[5] It is particularly effective for sluggish N-alkylation or N-acylation reactions involving hindered piperidines.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a structured, question-and-answer format.

Problem 1: Low or No Yield in N-Alkylation of a Hindered Piperidine

I am trying to N-alkylate a 2,5-disubstituted piperidine with a secondary alkyl bromide, but I am getting very low conversion even after prolonged heating.

This is a classic case of steric congestion at the nitrogen atom, compounded by a sterically demanding electrophile.

Logical Troubleshooting Workflow

start Low Yield in N-Alkylation cause1 Poor Leaving Group? start->cause1 cause2 Steric Hindrance (Piperidine and/or Electrophile)? start->cause2 cause3 Sub-optimal Base/Solvent? start->cause3 solution1 Switch to Alkyl Iodide or Triflate cause1->solution1 Yes solution2 Increase Reaction Energy cause2->solution2 Yes solution3 Change Base/Solvent System cause3->solution3 Yes sub_solution2a Microwave Irradiation solution2->sub_solution2a For rapid, efficient heating sub_solution2b High Temperature/Pressure solution2->sub_solution2b For traditional approach sub_solution3a Use a Non-nucleophilic, Hindered Base (e.g., DIPEA) solution3->sub_solution3a To avoid side reactions sub_solution3b Use a Stronger, Non-coordinating Base (e.g., NaH in DMF) solution3->sub_solution3b For difficult deprotonations

Caption: Troubleshooting workflow for low yield in hindered N-alkylation.

Recommended Solutions & Causality
StrategyRationale & Causality
1. Enhance Electrophile Reactivity The reaction rate is dependent on both the nucleophile and the electrophile. Switching from an alkyl bromide to an alkyl iodide or, even better, an alkyl triflate provides a much better leaving group. This lowers the activation energy of the SN2 reaction, often providing sufficient reactivity to overcome moderate steric barriers without resorting to harsh conditions.
2. Increase Reaction Energy Steric hindrance raises the activation energy barrier. You can overcome this by supplying more energy. Microwave irradiation is highly effective as it provides rapid, uniform heating, significantly shortening reaction times from hours to minutes.[5] Alternatively, traditional heating at higher temperatures in a sealed vessel can also be effective, though it may require longer times and risks decomposition.
3. Optimize the Base The choice of base is critical. For hindered secondary amines, a strong, non-nucleophilic base is often required. Sodium hydride (NaH) in an aprotic polar solvent like DMF is a common choice.[6] NaH irreversibly deprotonates the piperidinium intermediate that forms, driving the reaction forward. For less hindered systems or when NaH is too harsh, a bulky, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[6]
4. High-Pressure Conditions For extremely challenging cases, high-pressure conditions (Parr reactor) can be employed. High pressure can accelerate sterically hindered reactions by reducing the activation volume. This is often combined with elevated temperatures.[1][7]
Problem 2: Poor Regioselectivity in C-H Functionalization

I am attempting a rhodium-catalyzed C-H functionalization on an N-protected piperidine, but I'm getting a mixture of C2 and C4 substituted products.

Regioselectivity in piperidine C-H functionalization is a delicate balance of electronic and steric factors, which can be expertly controlled by the interplay between the N-directing group and the catalyst's ligand sphere.[3][4]

The Causality of Catalyst and Directing Group Control

The N-protecting group acts as a directing group, coordinating to the metal catalyst and positioning it for C-H activation at a specific site. The catalyst's ligands create a sterically defined pocket that further refines this selection.

  • For C2 Functionalization: The C2 position is electronically activated but sterically hindered.[3] To achieve selectivity here, you need a combination that favors this position despite the steric cost.

    • Directing Group: A less bulky group like N-Boc or N-brosyl is often used.

    • Catalyst: A rhodium catalyst with a specific chiral ligand, such as Rh₂(R-TCPTAD)₄ , can create a catalytic pocket that preferentially accepts the C2-H bond.[4]

  • For C4 Functionalization: The C4 position is sterically accessible but electronically less favored. To override the electronic preference for C2, a more sterically demanding system is required.[3]

    • Directing Group: A bulky, coordinating directing group like N-α-oxoarylacetyl is used. This group forces the catalyst to position itself away from the hindered C2/C6 positions.

    • Catalyst: A catalyst with bulky ligands, such as Rh₂(S-2-Cl-5-BrTPCP)₄ , complements the bulky directing group, making an approach to the C2 position highly unfavorable and leaving the C4 position as the only accessible site for functionalization.[4]

Visualizing Regioselective Control

cluster_c2 C2-Selective Functionalization cluster_c4 C4-Selective Functionalization c2_pg Less Bulky PG (e.g., N-Boc) c2_cat Specific Catalyst (e.g., Rh₂(R-TCPTAD)₄) c2_pg->c2_cat c2_result SELECTIVE C2-H ACTIVATION c2_cat->c2_result c4_pg Bulky Directing Group (e.g., N-α-oxoarylacetyl) c4_cat Bulky Catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) c4_pg->c4_cat c4_result SELECTIVE C4-H ACTIVATION c4_cat->c4_result start Piperidine Substrate start->c2_pg Strategy 1 start->c4_pg Strategy 2

Caption: Strategic control of regioselectivity in piperidine C-H functionalization.

Advanced Protocols & Methodologies

For cases of extreme steric hindrance, conventional methods may fail entirely. The following section details advanced strategies and provides exemplary protocols.

Methodology 1: Microwave-Assisted N-Alkylation of Hindered Piperidines

This protocol is adapted for situations where conventional heating fails to promote the alkylation of a sterically encumbered piperidine.[5]

Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the hindered piperidine (1.0 eq), the alkylating agent (1.2 eq), and powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-45 minutes. Safety Note: Monitor pressure throughout the reaction.

  • Reaction Monitoring: After cooling, check the reaction progress by TLC or LC-MS. If incomplete, the reaction can be irradiated for an additional period.

  • Workup: Once complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash sequentially with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Methodology 2: Biocatalytic and Chemo-enzymatic Synthesis

For the synthesis of complex, chiral piperidines where traditional methods struggle with stereocontrol and steric issues, biocatalysis offers a powerful alternative. Chemo-enzymatic cascades can build stereochemically dense piperidines with high precision.[8] A recently developed two-stage process combines biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling, streamlining the synthesis of complex piperidines from 7-17 steps down to just 2-5.[9]

General Workflow for Chemo-enzymatic Synthesis
  • Biocatalytic Oxidation: An enzyme is used to selectively add a hydroxyl group to a specific site on the piperidine molecule. This step offers high regio- and stereoselectivity that is difficult to achieve with traditional chemical reagents.[9]

  • Activation: The newly introduced hydroxyl group is converted into a better leaving group or a handle for the next step.

  • Cross-Coupling: A second catalytic step, such as a nickel-catalyzed radical cross-coupling, is used to form a new carbon-carbon bond at the functionalized position.[9] This approach avoids the need for protecting groups and often proceeds under mild conditions.

This strategy is particularly valuable in drug discovery for rapidly accessing complex 3D molecules and building fragment libraries.[7][10]

References

  • Vertex AI Search. (n.d.). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach.
  • Jones, S. P., et al. (2022).
  • PMC - NIH. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Scripps Research & Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Elsevier. (n.d.). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery.
  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at....
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • PMC - NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives.
  • ACS Publications. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • PMC - NIH. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2026).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • MDPI. (n.d.). Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation.
  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • PubMed Central. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • American Chemical Society. (2026). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP.
  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine a.
  • PMC - NIH. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • DTIC. (2025). Piperidine Synthesis.
  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.

Sources

Technical Support Center: Optimizing Acylation of Piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ORG-AMINE-04 Subject: Effect of Base on Regioselectivity and Yield in Piperidin-4-amine Acylation Last Updated: 2025-06-15 Status: Active[1]

Executive Summary

The acylation of piperidin-4-amine (4-aminopiperidine) presents a classic chemoselectivity challenge due to the presence of two distinct nucleophilic centers: a secondary cyclic amine (N1) and a primary exocyclic amine (N4).[1]

This guide addresses the critical role of base selection in controlling regioselectivity, preventing bis-acylation, and optimizing yield.[2] While the secondary amine (N1) is thermodynamically and kinetically favored for acylation, specific base-solvent combinations can modulate this reactivity or lead to common failure modes like salt precipitation and hydrolysis.[2]

Module 1: The Mechanistic Basis (The "Why")

To troubleshoot effectively, one must understand the competition between the two nitrogen atoms.[2]

Nucleophilicity vs. Basicity
  • Secondary Amine (N1): The piperidine ring nitrogen is more basic (

    
    ) and generally more nucleophilic due to the inductive electron-donating effect of the adjacent ring carbons. It is the default site of reaction in neutral or basic conditions.[2]
    
  • Primary Amine (N4): The exocyclic amine is slightly less basic (

    
    ) and less nucleophilic.[2]
    

Key Insight: Without a protecting group, N1-acylation is the dominant pathway.[2] Achieving N4-acylation directly without protecting N1 is chemically difficult and often results in mixtures or low yields.[1][2]

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the role of the base in neutralizing the acid byproduct (HX).

AcylationPathways Start Piperidin-4-amine (Dual Nucleophile) N1_Path N1 Attack (Kinetic Favorite) Start->N1_Path Fast (k1) N4_Path N4 Attack (Kinetic Disfavored) Start->N4_Path Slow (k2) AcylAgent Acylating Agent (R-COX) Prod_N1 N1-Acyl Product (Major) N1_Path->Prod_N1 -HX Prod_N4 N4-Acyl Product (Minor) N4_Path->Prod_N4 -HX Prod_Bis Bis-Acyl Product (Over-reaction) Prod_N1->Prod_Bis + R-COX (If Base Excess) Prod_N4->Prod_Bis + R-COX Base Base (B:) Scavenges HX Base->N1_Path Promotes deprotonation Base->N4_Path Promotes deprotonation

Figure 1: Competitive acylation pathways. The base facilitates the reaction by neutralizing the acid byproduct, preventing the starting amine from becoming a non-nucleophilic ammonium salt.

Module 2: Base Selection Matrix

The choice of base dictates the solubility of the reagents and the "proton sponge" capability.

Base TypeSpecific ExamplesRecommended SolventMechanism of ActionBest Use Case
Organic (Tertiary Amines) Triethylamine (TEA), DIPEA (Hünig's Base)DCM, THF, DMFHomogeneous proton scavenger.[1][2] Soluble in organic media.[1][2]Standard Acylation: High solubility ensures rapid reaction.[1][2] Risk of bis-acylation if stoichiometry is loose.[1][2]
Inorganic (Carbonates)

,

Acetone, DMF, MeCNHeterogeneous surface reaction.[1][2] Mild deprotonation.[1][2]Controlled Reactivity: Useful when slowing down the reaction to prevent over-acylation.[2]
Inorganic (Hydroxides) NaOH, KOHWater/DCM (Biphasic)Schotten-Baumann conditions. Interfacial reaction.[1][2]Scale-up: Cheap, effective for highly reactive acyl chlorides (e.g., benzoyl chloride).[1][2]
Pyridines Pyridine, DMAPDCM, Pyridine (neat)Nucleophilic catalysis (DMAP) + proton scavenger.[1][2]Difficult Substrates: When the acylating agent is unreactive (e.g., hindered anhydrides).[2]

Module 3: Troubleshooting Guide

Use this table to diagnose experimental failures.

Symptom: "I got the wrong isomer (N1 instead of N4)."
  • Root Cause: Thermodynamic preference.[1][2] The secondary amine (N1) is more nucleophilic.[1][2][3]

  • Scientific Reality: You cannot easily force N4 selectivity with just a base change.[1][2]

  • Solution: Use a protecting group strategy.[1][2][4]

    • Start with 1-Boc-4-aminopiperidine .

    • Acylate N4 using TEA/DCM.[1][2]

    • Deprotect N1 (TFA/DCM or HCl/Dioxane).[1][2]

Symptom: "I have a mixture of Mono- and Bis-acylated products."
  • Root Cause: Excess acylating agent or base; "Hot" reaction conditions.[1][2]

  • Diagnostic: LCMS shows M+ and M+Acyl peaks.[1][2]

  • Corrective Action:

    • Stoichiometry: Reduce acylating agent to 0.9 - 1.0 equivalents.

    • Addition Mode: Add the acylating agent dropwise to a dilute solution of the amine at 0°C.[2]

    • Base Switch: Switch from TEA (homogeneous) to

      
       (heterogeneous) to slow the kinetics.[2]
      
Symptom: "The reaction turned into a solid clump / Low Yield."
  • Root Cause: Inefficient salt scavenging.[1][2] The base (e.g., TEA) formed a salt (TEA[2]·HCl) that is insoluble in the chosen solvent (e.g., Ether or Toluene), trapping unreacted amine.[2]

  • Corrective Action:

    • Solvent Switch: Use DCM or Chloroform (dissolves many ammonium salts better).[1][2]

    • Aqueous Wash: The "clump" might be the product salt.[2] Perform an aqueous workup (NaHCO3 wash) to free the base.[1][2]

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Selective N1-Acylation (Direct)

Target: Acylating the ring nitrogen while leaving the primary amine free. Note: This is difficult because the primary amine will compete. It is often cleaner to protect the primary amine first, but if direct synthesis is required:

  • Dissolution: Dissolve piperidin-4-amine (1.0 equiv) in DCM (

    
    ).
    
  • Base Addition: Add DIPEA (1.1 equiv). Why DIPEA? It is sterically hindered and less likely to act as a nucleophile itself compared to TEA.[2]

  • Cooling: Cool to -78°C (dry ice/acetone). Kinetic control is essential here.

  • Addition: Add Acyl Chloride (0.9 equiv) dropwise over 30 minutes.

  • Workup: Quench with water immediately upon completion. Extract with DCM.[1][2]

Protocol B: Selective N4-Acylation (The "Protected" Route)

Target: Acylating the exocyclic amine.[2] This is the industry standard for high purity.

  • Starting Material: Use 1-Boc-4-aminopiperidine (commercially available).[1][2]

  • Reaction: Dissolve in DCM. Add TEA (1.5 equiv) and Acyl Chloride (1.1 equiv) at 0°C.

  • Monitor: TLC/LCMS will show conversion to the N-Boc-N'-Acyl intermediate.

  • Deprotection:

    • Evaporate DCM.[1][2]

    • Redissolve in 4M HCl in Dioxane or TFA/DCM (1:1).[1][2]

    • Stir 1-2 hours at RT.

  • Isolation: Evaporate volatiles. Neutralize with basic resin or NaOH workup to obtain the free N1-amine.

Module 5: Decision Logic (Visualized)

Follow this logic flow to determine your experimental design.

BaseSelectionLogic Start Start: Acylation of Piperidin-4-amine Target Which Nitrogen is the Target? Start->Target N1 Target: N1 (Ring) Target->N1 N4 Target: N4 (Exocyclic) Target->N4 Direct Direct Acylation (Kinetic Control) N1->Direct N1 is more nucleophilic Protect Must use Protection (1-Boc-4-aminopiperidine) N4->Protect N4 is less nucleophilic BaseChoice1 Base: DIPEA (1.1 eq) Temp: -78°C Direct->BaseChoice1 BaseChoice2 Base: TEA or Pyridine Temp: 0°C to RT Protect->BaseChoice2

Figure 2: Decision tree for synthetic strategy based on regioselectivity requirements.

Module 6: Frequently Asked Questions (FAQs)

Q1: Can I use Pyridine as both solvent and base?

  • Answer: Yes, but be cautious. Pyridine is an excellent solvent for acylations because it acts as a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).[1][2] However, it is difficult to remove completely and can lead to bis-acylation due to the highly reactive intermediate generated.[2] Use only for sluggish reactions.

Q2: Why did my yield drop when I switched from TEA to NaOH (Schotten-Baumann)?

  • Answer: Hydrolysis.[1][2][4][5] In a biphasic system (Water/DCM), the hydroxide ion (

    
    ) competes with the amine for the acyl chloride.[2] If your stirring is too vigorous or the temperature is too high, the acyl chloride hydrolyzes to the carboxylic acid before it can react with the amine.[2] Keep the temperature <5°C.
    

Q3: I see a peak at M+100 in my LCMS. What is it?

  • Answer: This is likely the N-Boc group if you are using the protected route (

    
    ).[2] If you are doing direct acylation, check for Bis-acylation  (Mass = Amine + 2 * Acyl Group - 2H).[1][2]
    

References

  • PubChem. 4-Piperidinamine Compound Summary.[1][2][6] National Library of Medicine.[1][2] [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (Explaining the pKa differences between cyclic and acyclic amines). [Link]

  • Organic Chemistry Portal. Amide Synthesis by Acylation. (General protocols for amine acylation and base effects). [Link]

Sources

Validation & Comparative

Technical Validation & Comparative Analysis: 1-(4-Nitrobenzoyl)piperidin-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical validation and comparative analysis of the synthetic routes to 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride . This document is structured to assist researchers in selecting the most robust, scalable, and high-purity method for drug development applications.

Executive Summary

The synthesis of This compound is a critical step in generating scaffolds for GPCR antagonists, kinase inhibitors, and hybrid pharmacophores.[1]

Our validation confirms that the Acyl Chloride Route (Method A) , utilizing tert-butyl piperidin-4-ylcarbamate and 4-nitrobenzoyl chloride, is the optimal protocol.[1] It offers superior atom economy, scalability, and purification efficiency compared to peptide coupling strategies (Method B) or direct acylation of unprotected diamines (Method C).

Recommendation: Adopt Method A for gram-to-kilogram scale synthesis due to its self-purifying nature during the final salt formation step.[1]

Strategic Retrosynthesis & Route Selection

To ensure regioselectivity, the synthesis must differentiate between the secondary amine of the piperidine ring (N1) and the primary amine at the C4 position.

  • Target: 1-(4-Nitrobenzoyl)piperidin-4-amine HCl[1]

  • Disconnection: Amide bond formation at N1; Deprotection at N4.

  • Key Challenge: Preventing bis-acylation or wrong-site acylation.

  • Solution: Orthogonal protection. The C4-amine is protected with a tert-butoxycarbonyl (Boc) group, leaving the N1-amine free for selective coupling.[1]

Mechanism of Action (Preferred Route)
  • Nucleophilic Acyl Substitution: The secondary amine of 4-(N-Boc-amino)piperidine attacks the carbonyl carbon of 4-nitrobenzoyl chloride via a tetrahedral intermediate, eliminating chloride.[1]

  • Acidolytic Cleavage: The Boc group is removed using anhydrous HCl, generating the target ammonium salt and isobutylene/CO₂ byproducts.

Comparative Analysis of Synthetic Methodologies

We evaluated three potential routes based on yield, cost-efficiency (E-Factor), and impurity profiles.

Method A: The Acid Chloride Route (Validated)
  • Reagents: 4-Nitrobenzoyl chloride, Et₃N, DCM.

  • Pros: Rapid kinetics (<2 hrs), low reagent cost, simple workup (aqueous extraction).

  • Cons: Reagent moisture sensitivity.

  • Verdict: Optimal. The intermediate crystallizes easily, and the final HCl salt precipitates in high purity.

Method B: Carbodiimide/Uronium Coupling (HATU/EDC)
  • Reagents: 4-Nitrobenzoic acid, HATU or EDC/NHS, DIPEA, DMF.

  • Pros: Mild conditions, avoids corrosive acid chlorides.

  • Cons: Poor atom economy (high MW byproducts), difficult removal of urea derivatives, high cost of HATU.

  • Verdict: Sub-optimal. Useful only for small-scale combinatorial libraries where acid chlorides are unavailable.[1]

Method C: Direct Acylation of Unprotected Diamine
  • Reagents: Piperidin-4-amine, 4-Nitrobenzoyl chloride.[1]

  • Pros: Single step.

  • Cons: Catastrophic selectivity. Produces statistical mixtures of N1-acyl, N4-acyl, and N1,N4-bis-acyl products.[1]

  • Verdict: Failed Route. Requires tedious chromatographic separation.

Performance Metrics Summary
MetricMethod A (Acid Chloride)Method B (HATU Coupling)Method C (Direct)
Overall Yield 85 - 92% 70 - 80%< 30% (Isolated)
Purity (HPLC) > 98%95% (Trace Urea)< 85% (Regioisomers)
Cost Index $ (Low)

$ (High)
$ (Low)
Scalability High (Kg ready)Low (Reagent limit)N/A
Purification Crystallization/PrecipitationColumn ChromatographyHPLC Prep

Detailed Experimental Protocol (Method A)

This protocol is validated for a 10 mmol scale and is linearly scalable.

Phase 1: Selective Acylation

Reaction: tert-butyl piperidin-4-ylcarbamate + 4-nitrobenzoyl chloride → Intermediate 1[1]

  • Setup: Charge a 3-neck round-bottom flask with 4-(N-Boc-amino)piperidine (2.00 g, 10.0 mmol) and Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (TEA) (2.1 mL, 15.0 mmol). Cool the solution to 0°C using an ice bath.

  • Acylation: Dissolve 4-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining internal temperature < 5°C.

    • Why? Exothermic control prevents impurity formation.

  • Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove excess TEA and unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted 4-nitrobenzoic acid.

    • Wash with Brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Result: Off-white solid (Intermediate 1).[1][2] Yield approx. 3.3 g (95%).

Phase 2: Deprotection & Salt Formation

Reaction: Intermediate 1 + HCl → Target Product[1]

  • Dissolution: Dissolve the crude Intermediate 1 (3.3 g) in 1,4-Dioxane (10 mL) or Ethanol (15 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, 40 mmol) dropwise at RT.

    • Observation: Gas evolution (isobutylene/CO₂) and formation of a white precipitate.

  • Digestion: Stir at RT for 3–4 hours. Ensure complete consumption of the Boc-protected precursor by LC-MS.

  • Isolation: Filter the white precipitate under vacuum.

  • Washing: Wash the filter cake with Diethyl Ether (2 x 20 mL) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

    • Final Product: this compound.[1] White to pale yellow solid.[2]

Analytical Validation

To confirm identity and purity, the following data should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.35 (br s, 3H, NH3+): Ammonium protons.

    • δ 8.32 (d, 2H, Ar-H): Nitro-group ortho protons (deshielded).[1]

    • δ 7.70 (d, 2H, Ar-H): Benzoyl ortho protons.

    • δ 4.50 (br d, 1H) & 3.60 (br d, 1H): Piperidine equatorial protons (restricted rotation due to amide).

    • δ 3.20 (m, 1H): C4-H (alpha to amine).

  • HPLC Purity: >98% (area under curve).

  • Mass Spectrometry (ESI+): m/z = 250.1 [M+H]+ (Free base mass).

Visualizing the Workflow

The following logic flow illustrates the critical decision points and chemical transformations in Method A.

SynthesisRoute Start Start: 4-(N-Boc-amino)piperidine Reagents Add: 4-Nitrobenzoyl Chloride + Triethylamine (DCM, 0°C) Start->Reagents Acylation Intermediate Intermediate: tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate Reagents->Intermediate 2h, RT Wash Workup: 1. 1M HCl Wash (Remove Base) 2. NaHCO3 Wash (Remove Acid) Intermediate->Wash Purification Deprotection Deprotection: Add 4M HCl in Dioxane Wash->Deprotection Clean Intermediate Precipitation Precipitation of HCl Salt Deprotection->Precipitation -Boc, -Isobutylene Final Final Product: 1-(4-Nitrobenzoyl)piperidin-4-amine HCl Precipitation->Final Filtration & Drying

Figure 1: Step-by-step logic flow for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine HCl via the Acid Chloride route.

References

  • Vertex AI Search. (2025). Synthesis of 1-boc-4-aminopiperidine and acylation protocols. Retrieved from 3

  • BenchChem. (2025). A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis. Retrieved from 4

  • PrepChem. (n.d.). Synthesis of 1-(4-aminobenzoyl)-4-(4-fluorobenzoyl)piperidine (Related Acylation Protocol). Retrieved from 5

  • Li, B., et al. (2006).[6] Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Journal of Organic Chemistry. Retrieved from 6

  • Jacquemard, U., et al. (2004).[7] Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron. Retrieved from 7

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Nitrobenzoyl-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of nitrobenzoyl-piperidine derivatives , a privileged scaffold in medicinal chemistry. By integrating data from recent antimicrobial, neuroprotective, and anticancer studies, we objectively compare the performance of this scaffold against standard therapeutic agents. The analysis focuses on the critical role of the nitro group positioning , linker chemistry (amide vs. sulfonamide), and piperidine ring substitution in modulating biological activity.

Structural Basis & Pharmacophore Analysis

The nitrobenzoyl-piperidine scaffold combines a lipophilic piperidine ring (improving membrane permeability) with an electron-deficient nitrobenzoyl moiety (facilitating


-

stacking and hydrogen bonding).
Core Scaffold Visualization

The following diagram illustrates the validated pharmacophore points derived from high-potency analogs.

SAR_Analysis Scaffold Nitrobenzoyl-Piperidine Core Scaffold NitroGroup Nitro Group (-NO2) (Electronic Effector) Scaffold->NitroGroup Linker Linker Region (Amide/Sulfonamide) Scaffold->Linker Piperidine Piperidine Ring (Lipophilic/Basic Center) Scaffold->Piperidine Rule1 Para-NO2 > Ortho/Meta (Steric/Electronic Opt.) NitroGroup->Rule1 General Trend Rule2 Dinitro (2,4) >> Mononitro (Antimicrobial Potency) NitroGroup->Rule2 For TB/Bacteria Rule3 Bulky N-Substituents (Enhance AChE Binding) Piperidine->Rule3 For Neuro Targets

Figure 1: Pharmacophore dissection of the nitrobenzoyl-piperidine scaffold highlighting critical SAR regions.

Comparative Performance Analysis

Application A: Antimicrobial & Antitubercular Activity

Objective: Evaluate the efficacy of nitrobenzoyl/sulfonamide piperidine hybrids against Mycobacterium tuberculosis (Mtb) and standard pathogens.

Key Insight: The electronic environment of the phenyl ring is the primary driver of potency. Studies indicate that 2,4-dinitro substitution significantly outperforms mono-nitro variants due to enhanced electron withdrawal, which may facilitate oxidative stress mechanisms in bacteria.

Comparative Data: Anti-TB Activity (MIC in

g/mL)

Data synthesized from benzhydrylpiperazine-nitrobenzenesulfonamide hybrid studies.

Compound ClassR-Group (Phenyl)Linker TypeMIC (Mtb H37Rv)vs. Ethambutolvs. Isoniazid
Optimized Hybrid 2,4-Dinitro Sulfonamide0.78 Superior (2x)Inferior
Analog A4-NitroSulfonamide3.12InferiorInferior
Analog B2-NitroSulfonamide6.25InferiorInferior
Standard Drug N/AN/A1.56 (Ethambutol)--

Analysis:

  • Causality: The 2,4-dinitro analogs (e.g., Compound 7y in literature) exhibit MICs as low as 0.78

    
    g/mL.[1] The electron-withdrawing nature of the dinitro group likely increases the acidity of the sulfonamide NH (if present) or enhances the electrophilicity of the ring, facilitating covalent interactions or ROS generation within the bacterial cell [1].
    
  • Limitations: While superior to Ethambutol, these derivatives often lack the nanomolar potency of Isoniazid, suggesting they are best positioned as adjunct therapies for multi-drug resistant (MDR) strains.

Application B: Acetylcholinesterase (AChE) Inhibition

Objective: Assess the scaffold's ability to inhibit AChE, a target for Alzheimer's disease therapy.

Key Insight: Unlike antimicrobial applications, the linker length and steric bulk are critical here. Simple N-benzoylpiperidines are often inactive.[2] Activity is restored and enhanced when the benzamide moiety is separated from the piperidine nitrogen by an ethyl spacer (1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine).

Comparative Data: AChE Inhibition (

)

Comparison of linker modifications against Donepezil.

Compound StructureSubstituent (Para)Linker

(AChE)
Selectivity (AChE/BuChE)
Lead Derivative Benzylsulfonyl Ethyl-Amide0.56 nM 18,000x
Analog CH (Unsubstituted)Ethyl-Amide> 1000 nMLow
Analog DNitroDirect AmideInactiveN/A
Donepezil N/AN/A~5-10 nMHigh

Analysis:

  • Causality: The ethyl spacer allows the piperidine to bind to the anionic sub-site of AChE while the nitro/sulfonyl-benzoyl group extends into the peripheral anionic site (PAS). The "Direct Amide" (Analog D) is too short to bridge these sites, resulting in loss of activity [2].

  • Performance: The lead derivative (0.56 nM) demonstrates superior potency to Donepezil in specific assays, driven by the bulky para-benzylsulfonyl group which maximizes hydrophobic interactions in the PAS.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include mandatory internal controls.

Protocol 1: Synthesis of N-(4-Nitrobenzoyl)piperidines (Amide Coupling)

Principle: Nucleophilic acyl substitution using an acid chloride is preferred for high yield and purity over coupling reagents (EDC/NHS) for simple nitro-derivatives.

Reagents:

  • 4-Nitrobenzoyl chloride (1.1 eq)

  • Piperidine derivative (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Dissolve the piperidine derivative in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add TEA dropwise. Control: Ensure pH > 9 to scavenge HCl.

  • Acylation: Add 4-nitrobenzoyl chloride (dissolved in DCM) dropwise over 30 minutes. Reasoning: Slow addition prevents exotherms that could degrade sensitive functional groups.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3 (remove unreacted acid), then Brine.

  • Purification: Recrystallize from Ethanol or use Flash Chromatography.

Protocol 2: Microbroth Dilution Assay (MIC Determination)

Principle: Quantitative determination of the lowest concentration inhibiting visible bacterial growth.[3]

Self-Validating Controls:

  • Negative Control: DMSO/Media only (Must show full growth).

  • Positive Control: Ciprofloxacin or Ethambutol (Must fall within CLSI standard ranges).

  • Sterility Control: Media only (Must remain clear).

Workflow:

  • Inoculum Prep: Adjust bacterial culture (S. aureus or M. tuberculosis) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial 2-fold dilutions of the nitrobenzoyl-piperidine derivative in 96-well plates (Range: 100

    
    g/mL to 0.1 
    
    
    
    g/mL).
  • Incubation:

    • Bacteria: 37°C for 18–24 hours.

    • Mycobacteria: 37°C for 7 days (using Alamar Blue for visualization).

  • Readout: The MIC is the lowest concentration well with no color change (Blue = No Growth; Pink = Growth).

Mechanistic Pathway: Bacterial Inhibition

The following diagram outlines the hypothesized mechanism where nitro-derivatives induce oxidative stress, a common pathway for nitro-aromatic antimicrobials.

Mechanism Compound Nitrobenzoyl-Piperidine (Entry into Cell) Reductase Bacterial Nitroreductases (Enzymatic Activation) Compound->Reductase Diffusion Radical Nitro-Radical Anion (Reactive Intermediate) Reductase->Radical 1e- Reduction ROS Reactive Oxygen Species (Superoxide/OH*) Radical->ROS Redox Cycling Damage DNA/Protein Damage (Bactericidal Effect) ROS->Damage Oxidative Stress

Figure 2: Proposed mechanism of action for nitro-containing antimicrobials involving nitroreductase activation and ROS generation.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar. Available at: [Link] (Accessed via verified snippet).

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. NIH/PubMed Central. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

Sources

In vitro assay validation for 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Assay Validation Guide: 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride Performance Profiling, Analytical Standardization, and Comparative Assessment of Piperidine Scaffolds

Executive Summary: The Strategic Role of Nitro-Piperidine Scaffolds

In the landscape of medicinal chemistry, This compound (CAS: 1158368-56-9) serves as a critical bifunctional scaffold. Unlike standard protecting groups (e.g., Boc, Cbz), the 4-nitrobenzoyl moiety acts as both a robust protecting group and a potential pharmacophore precursor (reducible to an aniline for further functionalization).

This guide addresses the in vitro assay validation required to qualify this compound for downstream applications, specifically focusing on analytical purity , amine reactivity , and genotoxic safety . We compare its performance against standard alternatives (N-Boc-4-aminopiperidine) to demonstrate why and when this specific scaffold is the superior choice for library synthesis and fragment-based screening.

Comparative Performance: Nitrobenzoyl vs. Standard Scaffolds

The choice of scaffold dictates the analytical strategy. The nitro group in 1-(4-Nitrobenzoyl)piperidin-4-amine confers distinct UV-vis properties that enhance assay sensitivity compared to carbamate-protected alternatives.

Table 1: Performance Matrix of Piperidine-4-amine Scaffolds

Feature1-(4-Nitrobenzoyl)piperidin-4-amine 1-Boc-4-aminopiperidine (Alternative)1-Benzyl-4-aminopiperidine (Alternative)
UV Detectability High (

nm). Ideal for HPLC-UV without derivatization.
Low . Requires ELSD, CAD, or derivatization for sensitive detection.Medium . Benzyl absorption is weaker than Nitrobenzoyl.
Chemical Stability High . Amide linkage is stable to TFA/HCl.Low . Acid-labile (deprotects in TFA).High . Stable to acid/base; requires hydrogenation to remove.
Reactivity (4-NH₂) Moderate . Electron-withdrawing benzoyl group slightly reduces amine nucleophilicity (

).
High . Carbamate has less electronic pull on the distal amine.High . Alkyl group is electron-donating.
Safety Profile Genotoxic Concern . Nitro-aromatics are structural alerts (Ames +).Clean . Generally non-genotoxic.Clean . Generally safe.
Assay Utility Trace Analysis . Excellent for tracking low-level impurities.Bulk Synthesis . Good for scale-up where detection is less critical.Orthogonal Protection . Used when acid stability is needed.

In Vitro Assay Validation Protocols

To integrate this compound into a drug discovery pipeline, three core assays must be validated: HPLC Purity (Identity) , Functional Reactivity , and Genotoxicity .

Protocol A: HPLC-UV Analytical Method Validation

Objective: To validate a high-sensitivity method for quantifying the hydrochloride salt, leveraging the nitro-chromophore.

Methodology & Causality: We utilize the strong UV absorbance of the nitro group to achieve a Limit of Quantitation (LOQ) significantly lower than Boc-analogs. The method must separate the free base from the hydrochloride salt and potential hydrolysis products (4-nitrobenzoic acid).

Step-by-Step Protocol:

  • Column Selection : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Reasoning: The compound is moderately polar; C18 provides adequate retention without excessive tailing for the amine.

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses amine ionization, sharpening peaks).

    • B: Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV @ 270 nm (Nitro absorbance max).

  • Validation Parameters :

    • Linearity : Prepare 5 concentrations (10 µM – 500 µM).

      
       must be 
      
      
      
      .
    • Precision : 6 replicates at 100 µM. RSD must be

      
      .
      
    • Specificity : Inject 4-nitrobenzoic acid (degradation product). Ensure resolution factor

      
      .
      
Protocol B: Functional Reactivity Assay (Amine Titration)

Objective: To verify the nucleophilicity of the 4-amine, ensuring the electron-withdrawing nitrobenzoyl group has not deactivated the reaction center.

Methodology: A kinetic assay using FMOC-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester). The reaction rate is monitored via HPLC.

Step-by-Step Protocol:

  • Preparation : Dissolve 1-(4-Nitrobenzoyl)piperidin-4-amine HCl (1 mM) in PBS (pH 7.4).

  • Reaction Trigger : Add FMOC-OSu (1.2 eq) in DMSO.

  • Monitoring : Sample aliquots at t=0, 5, 15, 30, and 60 min. Quench with 10% acetic acid.

  • Analysis : Quantify the formation of the FMOC-adduct.

  • Acceptance Criteria :

    
     conversion within 30 minutes.
    
    • Comparison: If conversion < 50%, the batch is rejected (likely salt disproportionation or degradation).

Protocol C: Genotoxicity Screening (Ames Test)

Objective: To assess the mutagenic potential inherent to the nitro-aromatic moiety.

Methodology: Standard Salmonella typhimurium reverse mutation assay (strains TA98, TA100) +/- S9 metabolic activation.

Critical Insight : Nitro-compounds are often "direct-acting" mutagens in TA98 (frameshift) due to bacterial nitroreductases.

  • Validation Step : Include a specific positive control (e.g., 2-Nitrofluorene) to confirm nitroreductase activity in the tester strain.

  • Result Interpretation : A Positive result does not preclude use as an intermediate, but mandates strict containment (OEL < 1 µg/m³) and downstream purging validation.

Visualization: Assay Validation Workflow

The following diagram illustrates the decision logic for validating this specific intermediate, highlighting the critical "Go/No-Go" checkpoints derived from its unique chemical structure.

AssayValidation Start Raw Material (1-(4-Nitrobenzoyl)piperidin-4-amine HCl) Solubility Solubility Check (DMSO/Water) Start->Solubility HPLC HPLC-UV Validation (270 nm) Solubility->HPLC Dissolved Reactivity Amine Reactivity (FMOC Kinetic Assay) HPLC->Reactivity Purity >98% Reject Reject / Repurify HPLC->Reject Purity <95% Ames Ames Genotox Screen (Nitro-Alert) Reactivity->Ames Active Amine Reactivity->Reject Deactivated Release Release for Synthesis Ames->Release Documented Risk

Caption: Validation workflow emphasizing the critical path from solubility to genotoxicity risk assessment for nitro-piperidine intermediates.

References

  • Chemical Identity & Properties: this compound. PubChem Compound Summary.

  • ICH Guidelines for Assay Validation: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Genotoxicity of Nitro Compounds: Assessment of the Genotoxicity of Nitro-Arom

    • [Link] (General Reference for Nitro-Aromatic Safety Assessment)

  • Amine Reactivity Protocols: Techniques in Protein Chemistry: Monitoring Amine Reactivity. Thermo Fisher Scientific Technical Resources.

A Comparative Guide to 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate success of a research program. This guide provides a detailed comparative analysis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride, a key synthetic intermediate, and its structurally related analogs. By examining their synthesis, physicochemical properties, and reactivity, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Versatile 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile anchor for further chemical modifications. The acylation of the piperidine nitrogen with various benzoyl derivatives allows for the introduction of diverse functionalities, influencing the electronic and steric properties of the resulting molecule. This guide focuses on the 4-nitrobenzoyl derivative and compares it with other key analogs to highlight the nuances of their application in synthesis.

Synthesis and Reaction Mechanism

The synthesis of 1-(4-substituted-benzoyl)piperidin-4-amine hydrochlorides generally follows a straightforward nucleophilic acyl substitution reaction. The primary amino group of a protected 4-aminopiperidine or the piperidine nitrogen of piperidin-4-amine is reacted with a substituted benzoyl chloride.

A typical synthetic procedure involves the dropwise addition of the substituted benzoyl chloride to a solution of the aminopiperidine derivative in a suitable aprotic solvent, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified, often as the hydrochloride salt to improve stability and handling.[1]

The choice of the substituent on the benzoyl chloride significantly impacts the reactivity of the electrophile. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzoyl chloride, increase the electrophilicity of the carbonyl carbon, often leading to faster reaction rates compared to electron-donating groups.

Experimental Workflow: Synthesis of 1-(4-Substituted-benzoyl)piperidin-4-amine Hydrochloride

start Start: Dissolve 4-aminopiperidine derivative and base in aprotic solvent add_reagent Add substituted benzoyl chloride dropwise at controlled temperature start->add_reagent reaction Stir reaction mixture (Monitor by TLC) add_reagent->reaction workup Work-up: - Filter off salt - Wash with aqueous solutions reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification hcl_salt Formation of Hydrochloride Salt: - Treat with HCl in a suitable solvent purification->hcl_salt end End: Isolate and characterize the final product hcl_salt->end

Caption: A generalized workflow for the synthesis of 1-(4-substituted-benzoyl)piperidin-4-amine hydrochlorides.

Comparative Analysis of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features & Reactivity Notes
This compound C₁₂H₁₆ClN₃O₃285.73Not availableThe strong electron-withdrawing nitro group enhances the reactivity of the aromatic ring towards nucleophilic substitution and can be readily reduced to an amino group for further functionalization.[2]
1-(4-Chlorobenzoyl)piperidin-4-amine Hydrochloride C₁₂H₁₆Cl₂N₂O287.18Not availableThe chloro-substituent offers a site for cross-coupling reactions and is a common feature in many bioactive molecules.
1-(4-Aminobenzoyl)piperidin-4-amine Hydrochloride C₁₂H₁₈ClN₃O255.74Not availableThe amino group provides a nucleophilic center for further derivatization, such as amide or sulfonamide formation. It is typically prepared by the reduction of the corresponding nitro compound.[2]
1-Benzoylpiperidine C₁₂H₁₅NO189.25Not availableThe unsubstituted benzoyl group serves as a simple scaffold, offering a baseline for comparing the effects of different substituents.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic data is essential for the structural elucidation and purity assessment of synthetic intermediates. While specific spectra for this compound are not publicly available, we can infer the expected spectral features based on the analysis of its constituent parts and related analogs.

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the benzoyl ring will exhibit characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm). For the 4-nitrobenzoyl derivative, the protons ortho and meta to the nitro group will appear as distinct doublets due to the strong electron-withdrawing effect of the nitro group. In the case of the 4-aminobenzoyl analog, the electron-donating amino group will shift these protons upfield compared to the nitro-substituted compound.

  • Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.5-4.0 ppm). The protons adjacent to the nitrogen atom will be the most deshielded. The complexity of the splitting patterns will depend on the conformation of the piperidine ring.

  • Amine Proton: The proton of the 4-amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carbonyl carbon of the benzoyl group will have a characteristic chemical shift in the range of δ 165-175 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituent on the benzoyl ring. The carbon attached to the nitro group in the 4-nitrobenzoyl derivative will be significantly deshielded.

  • Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the amide will be observed around 1630-1660 cm⁻¹.[1]

  • N-O Stretch: For the 4-nitrobenzoyl derivative, characteristic strong absorption bands for the symmetric and asymmetric stretching of the nitro group will be present around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • N-H Bending: The N-H bending vibration of the 4-amino group will be observed around 1600 cm⁻¹. For the hydrochloride salt, the N-H stretching of the ammonium salt will be visible as a broad band in the region of 2400-3200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the mass of the free base. The fragmentation pattern will likely involve cleavage of the amide bond and fragmentation of the piperidine ring.

Data Interpretation Workflow

start Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms purity Purity Assessment (e.g., HPLC) start->purity structure Structural Elucidation nmr->structure ir->structure ms->structure data_analysis Comparative Data Analysis purity->data_analysis structure->data_analysis

Caption: A logical workflow for the characterization and comparative analysis of synthetic intermediates.

Application in Drug Discovery: A Case for Kinase Inhibitors

The 1-benzoyl-4-aminopiperidine scaffold is a common feature in many kinase inhibitors. The benzoyl moiety often occupies the hinge-binding region of the kinase, while the 4-amino group provides a vector for substitution to achieve selectivity and improve physicochemical properties.

The choice of substituent on the benzoyl ring can have a profound impact on the biological activity of the final compound. For instance, the nitro group in this compound can act as a hydrogen bond acceptor or be reduced to an amino group, which can then be further functionalized to interact with specific residues in the target protein.

The comparative analysis of different benzoyl piperidine analogs allows for a systematic exploration of the structure-activity relationship (SAR). By comparing the biological activity of compounds derived from nitro, chloro, and amino-substituted intermediates, researchers can gain valuable insights into the optimal substitution pattern for a given kinase target.

Conclusion and Future Perspectives

This compound and its analogs are valuable and versatile intermediates in synthetic and medicinal chemistry. The ability to readily modify the substituent on the benzoyl ring provides a powerful tool for fine-tuning the electronic and steric properties of the molecule, which is crucial for optimizing the performance of the final product, be it a novel therapeutic agent or a functional material.

While a lack of publicly available experimental data for this compound presents a challenge for direct statistical comparison, the analysis of its structural components and related analogs provides a solid foundation for its effective utilization in research. Future work should focus on the systematic synthesis and characterization of a broader range of these intermediates to create a comprehensive public database of their physicochemical and spectral properties, thereby accelerating their application in drug discovery and materials science.

References

  • Kucukislamoglu, M., et al. (2016). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Di Micco, S., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • Mittal, M., et al. (2011). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 766-774.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89982, 4-Anilinopiperidine. Retrieved from [Link]

  • Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with aniline and methylamine?. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for researchers handling 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride . It prioritizes "Structure-Activity Relationship" (SAR) safety logic, treating the compound with the rigor required for nitro-aromatic salts where specific toxicological data may be sparse.

Executive Safety Summary

This compound is a functionalized piperidine intermediate containing a nitro-aromatic moiety and a hydrochloride salt counterion. Handling this compound requires a defense-in-depth strategy that addresses three specific molecular risks:

  • The Nitro Group: Potential for skin sensitization and methemoglobinemia (systemic toxicity) upon absorption.

  • The Piperidine Core: Potential for mucous membrane irritation.

  • The HCl Salt: Hygroscopic nature leading to acidic hydrolysis on moist surfaces (eyes/lungs), and high static potential during weighing.

Immediate Action Required: Treat as a Sensitizing Irritant with potential systemic toxicity. Do not handle on open benchtops.

Hazard Architecture & Risk Assessment

Scientific Rationale: In the absence of extensive specific permeation data for this exact CAS, we apply the "Worst-Case Surrogate" principle. We model safety protocols based on the most hazardous functional group (the nitro-aromatic ring) and the physical state (fine salt dust).

Hazard DomainMolecular DriverPhysiological ImpactCritical Control
Inhalation HCl Salt FormRespiratory tract irritation; acidic hydrolysis in lung moisture.Engineering: Fume Hood (ISO Class 5 or better).
Dermal Nitro-aromaticPermeation through skin; potential sensitization; systemic absorption.PPE: Double Nitrile (0.11mm min) or Laminate.
Ocular Amine/HClSevere irritation; corneal damage from acidic dust.PPE: Indirect Vent Goggles (ANSI Z87.1+).
Physical Crystalline SaltStatic charge generation; dispersion of fine particulate.Equipment: Anti-static gun; draft shield.

The PPE Defense System

This protocol utilizes a Layered Barrier approach . The "Sacrificial Outer Layer" concept is mandatory for this compound to prevent cross-contamination of shared lab surfaces.

A. Respiratory Protection[1][2][3][4][5][6][7]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is unavailable/maintenance): Powered Air Purifying Respirator (PAPR) with HEPA filters. Note: N95 masks are insufficient for prolonged handling of nitro-aromatic dusts due to potential face-seal leakage.

B. Dermal Protection (Glove Protocol)

Rationale: Nitro compounds can permeate standard nitrile over time. The hydrochloride salt is abrasive and corrosive if wet.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection White/Blue).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Sacrificial).

  • Change Frequency: Replace outer gloves immediately upon splash or every 60 minutes of contact time.

C. Ocular Protection[8][9]
  • Mandatory: Chemical Splash Goggles (Indirect Venting).

  • Prohibited: Safety glasses with side shields are not permitted during weighing or solubilization due to the risk of airborne dust entering the eye gap.

Visualizing the PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the specific operational state of the chemical.

PPE_Decision_Matrix cluster_legend Protocol Legend Start Task Identification State_Solid Solid State (Weighing/Transfer) Start->State_Solid Handling Powder State_Soln Solution State (Reaction/Extraction) Start->State_Soln Handling Liquid Resp_Solid Engineering Control: Chemical Fume Hood (Sash @ 18 inches) State_Solid->Resp_Solid Resp_Soln Engineering Control: Fume Hood or Local Exhaust Snorkel State_Soln->Resp_Soln Eye_Solid Eye Protection: Indirect Vent Goggles (Dust Seal) Resp_Solid->Eye_Solid Skin_Solid Hand Protection: Double Nitrile (Change Outer every 30m) Eye_Solid->Skin_Solid Eye_Soln Eye Protection: Safety Glasses w/ Side Shields (If Splash Risk Low) Resp_Soln->Eye_Soln Skin_Soln Hand Protection: Single Nitrile (4 mil) (Splash = Immediate Change) Eye_Soln->Skin_Soln key Red = High Risk (Dust) | Blue = Medium Risk (Liquid)

Figure 1: PPE Selection Matrix based on physical state. Note the elevated requirements for solid-state handling due to dust inhalation risks.

Operational Protocols

Phase 1: Weighing & Transfer (Critical Step)

The hydrochloride salt form is prone to static charge, causing "particle jump" which spreads contamination.

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.

  • Vessel Selection: Use conductive weighing boats or glass vials. Avoid plastic weighing boats if humidity is <30%.

  • The "Clean-Dirty" Hand Rule:

    • Left Hand (Dirty): Handles the stock container and spatula.

    • Right Hand (Clean): Touches only the balance door and notebook/keyboard.

  • Decontamination: Immediately wipe the balance area with a Tyvek wipe dampened with 70% Ethanol/Water after weighing.

Phase 2: Solubilization
  • Solvent Choice: The compound is an HCl salt. It will likely require polar solvents (DMSO, Methanol, or Water).

  • Exotherm Check: Dissolution of HCl salts can be mildly exothermic. Add solvent slowly to the solid.

  • Neutralization: If the free amine is required, neutralization with a base (e.g., NaHCO3) will generate CO2 gas. Do not seal the vessel immediately; allow off-gassing to prevent over-pressurization.

Emergency Response & Disposal

Do not treat this as general organic waste. The nitro group classifies this as a potential "high energy" or reactive waste stream depending on local regulations.

Spill Management (Solid)[10]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles, double gloves, and N95 (if outside hood).

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical vacuum.

  • Neutralize: Wipe surface with dilute surfactant/water.

Disposal Workflow

The following diagram outlines the "Cradle-to-Grave" path for waste generated involving this compound.

Waste_Disposal_Flow Source Exp. Waste (1-(4-Nitrobenzoyl)piperidin-4-amine HCl) Segregation Segregation Check: Is Oxidizer Present? Source->Segregation Stream_A Stream A: High BTU / Incineration (Halogenated Organic) Segregation->Stream_A No (Standard) Stream_B Stream B: Reactive Waste (Separate Drum) Segregation->Stream_B Yes (Mixed w/ Oxidizers) Destruction Final Destruction: High Temp Incineration Stream_A->Destruction Stream_B->Destruction

Figure 2: Waste segregation workflow. The presence of the nitro group mandates incineration (Stream A) rather than landfill.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC: ACS. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.